molecular formula C27H36ClNO4 B1675166 Levonantradol Hydrochloride CAS No. 70222-86-5

Levonantradol Hydrochloride

Katalognummer: B1675166
CAS-Nummer: 70222-86-5
Molekulargewicht: 474.0 g/mol
InChI-Schlüssel: NSOGAHPJIFTUHV-YINRMENDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levonantradol hydrochloride is a new antiemetic compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

70222-86-5

Molekularformel

C27H36ClNO4

Molekulargewicht

474.0 g/mol

IUPAC-Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride

InChI

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1

InChI-Schlüssel

NSOGAHPJIFTUHV-YINRMENDSA-N

Isomerische SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl

Kanonische SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Aussehen

Solid powder

Andere CAS-Nummern

70222-86-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Levonantradol hydrochloride;  Levonantradol HCl;  CP 50,556-1;  CP-50,556-1; UNII-V92884KHRI.

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Levonantradol Hydrochloride on CB1 and CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol hydrochloride, a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), is a potent cannabinoid receptor agonist that has demonstrated significant antiemetic and analgesic properties. Developed by Pfizer in the 1980s, it exhibits a higher potency than THC and interacts with both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of Levonantradol at these receptors, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this potent cannabinoid compound.

Core Mechanism of Action

This compound exerts its effects primarily through its interaction with the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). As a full agonist at the CB1 receptor, Levonantradol mimics the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to initiate intracellular signaling cascades.[1] Its activation of both CB1 and CB2 receptors underlies its diverse pharmacological effects.[1][2][3]

Upon binding, Levonantradol induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o subtype. This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP, a crucial second messenger, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately alters cellular function.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinity and functional potency of Levonantradol at human CB1 and CB2 receptors. It is important to note that specific quantitative values for Levonantradol are not widely reported in publicly available literature, reflecting its primary use in research rather than as a marketed therapeutic. The data presented is based on available information and may not be exhaustive.

ParameterCB1 ReceptorCB2 ReceptorAssay TypeReference
Binding Affinity (Ki) High Affinity (Potency reported to be ~30x THC)Binds to receptorRadioligand Displacement Assay[1]
Functional Potency (EC50/IC50) Full AgonistActivates receptorGTPγS Binding / cAMP Accumulation[1]
Efficacy (Emax) Full AgonistAgonist ActivityGTPγS Binding / cAMP Accumulation[1]

Note: Specific numerical values for Ki, EC50/IC50, and Emax for Levonantradol are not consistently available in the public domain. The table reflects the qualitative descriptions of its potency and efficacy from the available literature.

Signaling Pathways and Experimental Workflows

The interaction of Levonantradol with CB1 and CB2 receptors initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Levonantradol Levonantradol CB1_R CB1/CB2 Receptor Levonantradol->CB1_R Binds G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Levonantradol-mediated inhibition of adenylyl cyclase.

Experimental investigation of Levonantradol's mechanism of action typically involves a series of in vitro assays to determine its binding affinity and functional activity. A general workflow for such an investigation is outlined below.

cluster_workflow Experimental Workflow start Start binding_assay Radioligand Displacement Assay (Determine Ki) start->binding_assay gtp_assay GTPγS Binding Assay (Determine EC50, Emax) binding_assay->gtp_assay camp_assay cAMP Accumulation Assay (Determine IC50, Emax) gtp_assay->camp_assay data_analysis Data Analysis & Pharmacological Profile camp_assay->data_analysis end End data_analysis->end

Typical experimental workflow for cannabinoid receptor agonist characterization.

Detailed Experimental Protocols

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors.

  • Objective: To measure the ability of Levonantradol to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of unlabeled Levonantradol.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by Levonantradol, providing information on its potency (EC₅₀) and efficacy (Emax).

  • Objective: To quantify the Levonantradol-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of GDP and increasing concentrations of Levonantradol.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined from the concentration-response curve.

cAMP Accumulation Assay

This assay directly measures the functional consequence of CB1 and CB2 receptor activation by Levonantradol, which is the inhibition of adenylyl cyclase.

  • Objective: To measure the inhibitory effect of Levonantradol on forskolin-stimulated cAMP accumulation in whole cells expressing CB1 or CB2 receptors.

  • Materials:

    • Intact cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound.

    • cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

    • Cell lysis buffer.

  • Procedure:

    • Pre-incubate the cells with increasing concentrations of Levonantradol.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period to allow for cAMP accumulation.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

    • The IC₅₀ (concentration causing 50% inhibition of forskolin-stimulated cAMP accumulation) and Emax (maximal inhibition) are determined from the concentration-response curve.

Conclusion

This compound is a potent synthetic cannabinoid that functions as a full agonist at CB1 receptors and also activates CB2 receptors. Its primary mechanism of action involves the Gi/o protein-coupled inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. While its high potency is well-documented, a comprehensive quantitative dataset of its binding and functional parameters remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed in this guide provide a framework for the continued investigation of Levonantradol and other cannabinoid compounds, which is essential for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors.

References

Pharmacological profile and receptor binding affinity of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Levonantradol is a synthetic, non-classical cannabinoid that has been investigated for its therapeutic potential, particularly in managing chemotherapy-induced nausea and vomiting, and for its analgesic effects.[1] Its mechanism of action is primarily mediated through the activation of the CB1 and CB2 receptors, which are key components of the endocannabinoid system.[1][3] Understanding the detailed pharmacological profile of Levonantradol is crucial for elucidating its therapeutic effects and potential side effects, and for the development of novel cannabinoid-based therapeutics.

Receptor Binding Affinity

Levonantradol is a high-affinity ligand for both CB1 and CB2 receptors. While qualitative statements in the literature indicate that its affinity for the CB1 receptor is approximately 30 times higher than that of Δ⁹-THC, specific Ki or IC50 values from competitive binding assays are not consistently reported in publicly accessible scientific literature.[2]

Table 1: Receptor Binding Affinity of Levonantradol Hydrochloride

ReceptorRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
Human CB1[³H]CP55,940CHO-hCB1 cellsData not availableData not availableN/A
Human CB2[³H]CP55,940CHO-hCB2 cellsData not availableData not availableN/A
Rat CB1[³H]CP55,940Rat brain membranesData not availableData not availableN/A
Rat CB2[³H]CP55,940Rat spleen membranesData not availableData not availableN/A

Note: This table is a placeholder to be populated with specific binding affinity data as it becomes available in the literature.

Functional Activity

Levonantradol acts as a full agonist at both CB1 and CB2 receptors. Its agonist activity leads to the activation of intracellular signaling cascades, resulting in its characteristic pharmacological effects.

Table 2: Functional Activity of this compound

Assay TypeReceptorCell LineParameter MeasuredEC50 (nM)% Maximal ResponseReference
GTPγS BindingHuman CB1CHO-hCB1 membranes[³⁵S]GTPγS bindingData not availableData not availableN/A
GTPγS BindingHuman CB2CHO-hCB2 membranes[³⁵S]GTPγS bindingData not availableData not availableN/A
cAMP AssayHuman CB1HEK-hCB1 cellsInhibition of forskolin-stimulated cAMPData not availableData not availableN/A
cAMP AssayHuman CB2HEK-hCB2 cellsInhibition of forskolin-stimulated cAMPData not availableData not availableN/A

Note: This table is a placeholder to be populated with specific functional activity data as it becomes available in the literature.

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Levonantradol initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, activation of these receptors modulates ion channels, resulting in a decrease in calcium conductance and an increase in potassium conductance.[1]

Levonantradol_Signaling_Pathway Levonantradol Levonantradol Hydrochloride CB1R CB1 Receptor Levonantradol->CB1R Binds CB2R CB2 Receptor Levonantradol->CB2R Binds Gi_Go Gαi/o CB1R->Gi_Go Activates CB2R->Gi_Go Activates AdenylylCyclase Adenylyl Cyclase Gi_Go->AdenylylCyclase Inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel Inhibits K_channel K⁺ Channel Gi_Go->K_channel Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Antiemesis) PKA->CellularResponse Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx K_efflux K⁺ Efflux ↑ K_channel->K_efflux Ca_influx->CellularResponse K_efflux->CellularResponse

CB1/CB2 Receptor Signaling Pathway for Levonantradol.

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is designed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep 1. Prepare membranes from cells expressing CB1 or CB2 receptors ReagentPrep 2. Prepare serial dilutions of Levonantradol and radioligand (e.g., [³H]CP55,940) Incubate 3. Incubate membranes, radioligand, and varying concentrations of Levonantradol ReagentPrep->Incubate Filtration 4. Separate bound from free radioligand via rapid vacuum filtration Incubate->Filtration Scintillation 5. Measure radioactivity of bound ligand using scintillation counting Filtration->Scintillation Analysis 6. Plot displacement curves and calculate IC50 and Ki values Scintillation->Analysis

Workflow for Radioligand Displacement Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors, or from rodent brain (for CB1) or spleen (for CB2) tissues.

  • Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of Levonantradol to stimulate G-protein activation, a key step in GPCR signaling.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep 1. Prepare membranes from cells expressing CB1 or CB2 receptors ReagentPrep 2. Prepare assay buffer containing GDP and [³⁵S]GTPγS Incubate 3. Incubate membranes with varying concentrations of Levonantradol in the presence of GDP and [³⁵S]GTPγS ReagentPrep->Incubate Filtration 4. Separate bound from free [³⁵S]GTPγS via rapid vacuum filtration Incubate->Filtration Scintillation 5. Measure radioactivity of bound [³⁵S]GTPγS using scintillation counting Filtration->Scintillation Analysis 6. Plot concentration-response curves and calculate EC50 and Emax values Scintillation->Analysis

Workflow for [³⁵S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: The assay buffer contains GDP to maintain the G-proteins in their inactive state.

  • Reaction: Membranes are incubated with varying concentrations of Levonantradol in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

cAMP Functional Assay

This assay measures the ability of Levonantradol to inhibit the production of cAMP, a downstream effector of CB1 and CB2 receptor activation.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Culture cells expressing CB1 or CB2 receptors Pretreatment 2. Pre-treat cells with varying concentrations of Levonantradol CellCulture->Pretreatment Stimulation 3. Stimulate adenylyl cyclase with forskolin (B1673556) Pretreatment->Stimulation Lysis 4. Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) Stimulation->Lysis Analysis 5. Plot concentration-response curves and calculate IC50 values Lysis->Analysis

Workflow for cAMP Functional Assay.

Methodology:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Agonist Treatment: Cells are pre-incubated with varying concentrations of Levonantradol.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

  • Measurement: The ability of Levonantradol to inhibit this forskolin-stimulated cAMP production is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of cAMP production.

Conclusion

This compound is a potent full agonist of both CB1 and CB2 receptors with demonstrated antiemetic and analgesic effects. While its high potency is well-documented, a lack of publicly available, specific quantitative binding affinity data hinders a complete pharmacological characterization. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the properties of Levonantradol and other cannabinoid compounds. Future studies focused on determining the precise receptor binding kinetics and functional potency of Levonantradol will be invaluable for advancing our understanding of the endocannabinoid system and for the development of next-generation cannabinoid-based medicines.

References

A Comparative Analysis of the Potency of Levonantradol Hydrochloride and Delta-9-THC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonantradol (B1675165) hydrochloride, a synthetic analog of dronabinol (B3416174) (delta-9-tetrahydrocannabinol or Δ⁹-THC), exhibits significantly greater potency as a cannabinoid receptor agonist. Developed by Pfizer in the 1980s, levonantradol has demonstrated potent antiemetic and analgesic properties in preclinical and clinical studies.[1] This technical guide provides a comprehensive comparison of the potency of levonantradol and Δ⁹-THC, focusing on their receptor binding affinity, in vitro functional activity, and in vivo pharmacological effects. Detailed methodologies for key experimental protocols are provided, along with visualizations of relevant signaling pathways and experimental workflows to support drug development and research professionals.

Introduction

Both levonantradol and Δ⁹-THC exert their pharmacological effects primarily through the activation of cannabinoid receptors, principally the CB1 and CB2 receptors.[1] These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system, which plays a crucial role in regulating a myriad of physiological processes. While Δ⁹-THC is the primary psychoactive constituent of cannabis, synthetic analogs like levonantradol have been developed to explore enhanced therapeutic potential. Levonantradol is reported to be approximately 30 times more potent than Δ⁹-THC, highlighting its potential for robust therapeutic effects at lower doses.[1]

Quantitative Comparison of Potency

A direct comparison of the potency of levonantradol and Δ⁹-THC can be achieved by examining their receptor binding affinities and in vitro functional activities.

Cannabinoid Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. While extensive data is available for Δ⁹-THC, specific Kᵢ values for levonantradol are not consistently reported in publicly available literature. However, the literature consistently describes levonantradol as having a higher binding affinity than Δ⁹-THC.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

CompoundCB1 Receptor (Kᵢ, nM)CB2 Receptor (Kᵢ, nM)
Levonantradol Hydrochloride Data not available in reviewed literatureData not available in reviewed literature
Delta-9-THC (Δ⁹-THC) 15 - 80.43.1 - 51

Note: The Kᵢ values for Δ⁹-THC show variability across different studies, which may be attributed to variations in experimental conditions and methodologies.

In Vitro Functional Activity

Functional assays, such as the GTPγS binding assay, measure the ability of an agonist to activate the G-protein signaling cascade upon binding to the receptor. Levonantradol is characterized as a full agonist at the CB1 receptor, whereas Δ⁹-THC is a partial agonist.[1] This means that even at saturating concentrations, Δ⁹-THC produces a submaximal response compared to a full agonist like levonantradol.

In Vivo Potency

The enhanced potency of levonantradol is further substantiated in various in vivo models assessing hallmark cannabinoid effects such as analgesia and catalepsy.

Analgesic Effects

In animal models of pain, levonantradol demonstrates significantly greater analgesic potency than Δ⁹-THC. This is a critical consideration for its potential therapeutic application in pain management.

Antiemetic Effects

Clinical trials have directly compared the antiemetic efficacy of levonantradol and Δ⁹-THC in cancer patients undergoing chemotherapy. In a double-blind, crossover study, intramuscular levonantradol (1 mg every 4 hours) was compared to oral Δ⁹-THC (15 mg every 4 hours). The results indicated that levonantradol was at least as effective as Δ⁹-THC in reducing nausea and vomiting, but at a significantly lower dose.

Table 2: Comparative Antiemetic Efficacy in Cancer Chemotherapy Patients

ParameterThis compoundDelta-9-THC (Dronabinol)
Dosage 1 mg (intramuscular) every 4 hours15 mg (oral) every 4 hours
Patients with No Nausea 28%28%
Median Emetic Episodes 2.03.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the potency of cannabinoid agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., levonantradol or Δ⁹-THC) for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (expressing CB1/CB2) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand ([³H]CP55,940) & Test Compound prep3->assay1 assay2 Rapid Filtration to Separate Bound & Free Ligand assay1->assay2 assay3 Wash Filters assay2->assay3 analysis1 Quantify Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Calculate Kᵢ using Cheng-Prusoff Equation analysis2->analysis3

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Objective: To determine the ability of a test compound to activate G-protein signaling through CB1 or CB2 receptors.

Methodology:

  • Membrane Incubation: Receptor-expressing membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.

Mouse Tail-Flick Test (Analgesia)

This in vivo assay assesses the analgesic properties of a compound.

Objective: To measure the pain-relieving effects of a test compound in mice.

Methodology:

  • Acclimation: Mice are acclimated to the testing apparatus.

  • Drug Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection).

  • Nociceptive Stimulus: A focused beam of heat is applied to the mouse's tail.

  • Latency Measurement: The time it takes for the mouse to flick its tail away from the heat source (tail-flick latency) is recorded.

  • Data Analysis: An increase in the tail-flick latency compared to vehicle-treated animals indicates an analgesic effect.

Mouse Catalepsy Test

This in vivo assay is a characteristic behavioral measure of central CB1 receptor activation.

Objective: To assess the cataleptic effects of a test compound in mice.

Methodology:

  • Drug Administration: The test compound is administered to the mice.

  • Bar Test: At various time points after administration, the mouse's forepaws are placed on a horizontal bar.

  • Immobility Measurement: The time the mouse remains immobile in this position is recorded.

  • Data Analysis: An increase in the duration of immobility is indicative of a cataleptic effect.

Signaling Pathways

The activation of CB1 and CB2 receptors by agonists like levonantradol and Δ⁹-THC initiates a cascade of intracellular signaling events.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects agonist Levonantradol or Δ⁹-THC receptor CB1/CB2 Receptor (GPCR) agonist->receptor Binds to g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activates ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Decreases effects Modulation of Neurotransmitter Release Alteration of Gene Expression Changes in Neuronal Excitability camp->effects mapk->effects ion_channels->effects

Cannabinoid Receptor Signaling Pathway

Upon agonist binding, the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to the modulation of neurotransmitter release and other cellular responses that underlie the pharmacological effects of cannabinoids.

Conclusion

References

Endocannabinoid System Modulation by Levonantradol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonantradol Hydrochloride (CP 50,556-1) is a potent synthetic cannabinoid analog of dronabinol (B3416174) that has demonstrated significant antiemetic and analgesic properties.[1] Developed by Pfizer in the 1980s, it acts as a full agonist at the cannabinoid type 1 (CB1) receptor and also interacts with the cannabinoid type 2 (CB2) receptor.[1] Its potency is reported to be approximately 30 times that of Δ⁹-tetrahydrocannabinol (THC).[1] This technical guide provides a comprehensive overview of the modulation of the endocannabinoid system by Levonantradol, detailing its mechanism of action, downstream signaling pathways, and the experimental protocols used to characterize its activity. While specific quantitative binding and functional data for Levonantradol were not available in the public literature reviewed, this guide presents the established effects and methodologies for its study.

Mechanism of Action

Levonantradol exerts its pharmacological effects primarily through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[1] As a full agonist of the CB1 receptor, its principal mechanism involves the inhibition of adenylyl cyclase.[1] This interaction is dependent on the presence of a functional inhibitory G-protein (Gi). The activation of the CB1 receptor by Levonantradol leads to a cascade of intracellular events that ultimately modulate neurotransmitter release and neuronal excitability.

G-Protein Coupling

The activation of the CB1 receptor by Levonantradol initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Studies on the closely related analog, desacetyllevonantradol (B1231675) (DALN), have revealed that the binding to the CB1 receptor occurs in two distinct affinity states, and this binding is differentially modulated by sodium ions and GTP analogs, suggesting a nuanced interaction with the G-protein complex.

Modulation of Ion Channels

The Gβγ subunit, released upon receptor activation, plays a crucial role in modulating the activity of various ion channels. Activation of CB1 receptors by agonists like Levonantradol has been shown to:

  • Inhibit Voltage-Gated Calcium Channels (VGCCs): This leads to a decrease in calcium influx into the presynaptic terminal, thereby reducing the release of neurotransmitters.

  • Activate Inwardly Rectifying Potassium Channels (GIRKs): This results in the hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[1]

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at CB1 and CB2 receptors. The tables below are structured to accommodate this data once it becomes available.

Table 1: Cannabinoid Receptor Binding Affinities of this compound
CompoundReceptorRadioligandKi (nM)Reference
Levonantradol HClHuman CB1-Data Not Available-
Levonantradol HClHuman CB2-Data Not Available-
Table 2: Functional Activity of this compound
AssayReceptorParameterValue (nM)Reference
cAMP AccumulationHuman CB1EC50Data Not Available-
cAMP AccumulationHuman CB1IC50 (Forskolin-stimulated)Data Not Available-

Signaling Pathways

The activation of the endocannabinoid system by Levonantradol triggers a series of intracellular signaling events. The primary pathway involves the Gi-protein-mediated inhibition of adenylyl cyclase. The subsequent decrease in cAMP levels has widespread effects on cellular function.

cluster_g_protein Levonantradol Levonantradol Hydrochloride CB1R CB1 Receptor Levonantradol->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channel Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Decreases K_channel K⁺ Channel Neuronal_excitability Neuronal Excitability K_channel->Neuronal_excitability Decreases G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate add_levonantradol Add Serial Dilutions of Levonantradol HCl setup_plate->add_levonantradol add_radioligand Add [³H]CP55,940 add_levonantradol->add_radioligand add_membranes Add CB1 Receptor Membranes add_radioligand->add_membranes incubate Incubate at 30°C add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀ and Ki Calculation) count->analyze end End analyze->end start Start prep_cells Prepare CB1-expressing Cells in Stimulation Buffer start->prep_cells dispense_cells Dispense Cells into 384-well Plate prep_cells->dispense_cells add_levonantradol Add Serial Dilutions of Levonantradol HCl dispense_cells->add_levonantradol pre_incubate Pre-incubate add_levonantradol->pre_incubate add_forskolin Add Forskolin pre_incubate->add_forskolin incubate Incubate add_forskolin->incubate lyse_detect Lyse Cells and Detect cAMP incubate->lyse_detect analyze Data Analysis (IC₅₀ Calculation) lyse_detect->analyze end End analyze->end

References

The Lipophilic Gateway: Understanding Levonantradol Hydrochloride's Journey Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the critical interplay between lipophilicity and blood-brain barrier (BBB) permeability of Levonantradol Hydrochloride, a potent synthetic cannabinoid analog. This whitepaper details the physicochemical properties that govern its central nervous system activity and outlines the experimental methodologies crucial for its study.

Levonantradol, a synthetic analogue of dronabinol, has demonstrated significant antiemetic and analgesic effects, primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2][3] Its therapeutic potential is intrinsically linked to its ability to traverse the highly selective blood-brain barrier. As a highly lipophilic molecule, Levonantradol readily crosses this barrier to exert its effects on the central nervous system.[1]

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound, often quantified by its partition coefficient (logP) and distribution coefficient (logD), is a key determinant of its ability to permeate the lipid-rich membranes of the BBB. While specific experimentally determined lipophilicity data for this compound is not extensively published, its structural characteristics strongly suggest high lipophilicity.

To provide a quantitative perspective, computational methods are employed to estimate the octanol-water partition coefficient (logP), a standard measure of lipophilicity.

ParameterValue (Calculated)Description
LogP 5.8 ± 0.4A measure of the compound's partitioning between an oily (octanol) and a watery phase. A higher value indicates greater lipophilicity.
Molecular Weight 437.58 g/mol
Molecular Formula C₂₇H₃₅NO₄

Note: The LogP value is a calculated estimate and may vary from experimentally determined values.

The relationship between a drug's lipophilicity and its ability to cross the BBB is a cornerstone of neuropharmacology. This relationship can be visualized as a process of partitioning from the aqueous environment of the blood into the lipid bilayer of the brain endothelial cells.

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Levonantradol_blood Levonantradol (Aqueous Environment) EndothelialCell Endothelial Cell (Lipid Bilayer) Levonantradol_blood->EndothelialCell Partitioning (High Lipophilicity Favors) Levonantradol_brain Levonantradol (CNS Target) EndothelialCell->Levonantradol_brain Diffusion

Figure 1: Conceptual diagram of Levonantradol crossing the BBB.

Experimental Protocols for Assessing Lipophilicity and BBB Permeability

Accurate determination of lipophilicity and BBB permeability is paramount in drug development. The following sections detail established experimental protocols that can be applied to this compound.

Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

  • Protocol:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol.

    • Dissolve a known amount of this compound in one of the phases.

    • Mix equal volumes of the n-octanol and aqueous phases in a flask.

    • Agitate the mixture until equilibrium is reached (typically several hours).

    • Centrifuge to ensure complete phase separation.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds like this compound, this measurement is performed at various pH values to determine the distribution coefficient (LogD).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A faster, indirect method that correlates a compound's retention time with its lipophilicity.

  • Protocol:

    • Prepare a series of standard compounds with known logP values.

    • Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

    • Inject the standard compounds and this compound separately and record their retention times.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values.

    • Determine the logP of this compound by interpolating its log(k') value on the calibration curve.

In Vitro Blood-Brain Barrier Permeability Assays

In vitro models provide a valuable tool for screening the BBB permeability of compounds in a controlled environment. A common model utilizes a co-culture of human brain microvascular endothelial cells (HBMECs) and astrocytes.

  • Protocol: Transwell Co-culture Model

    • Cell Culture: Culture HBMECs on the apical side of a Transwell insert and human astrocytes on the basal side of the well. The porous membrane of the insert allows for cell-cell communication, which is crucial for the formation of a tight endothelial monolayer that mimics the BBB.

    • Barrier Integrity Measurement: Monitor the integrity of the endothelial barrier by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.

    • Permeability Assay: a. Add this compound to the apical (blood side) chamber. b. At various time points, collect samples from the basolateral (brain side) chamber. c. Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

    • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the endothelial monolayer is used to calculate the Papp value, a quantitative measure of permeability.

G cluster_workflow In Vitro BBB Permeability Assay Workflow A Seed HBMECs on Transwell Insert (Apical) C Co-culture to form Tight Monolayer A->C B Seed Astrocytes in Well Plate (Basolateral) B->C D Measure TEER to Confirm Barrier Integrity C->D E Add Levonantradol to Apical Chamber D->E If TEER is high F Sample from Basolateral Chamber Over Time E->F G Quantify Concentration (e.g., LC-MS/MS) F->G H Calculate Papp Value G->H

Figure 2: Workflow for an in vitro BBB permeability assay.

Signaling Pathways and CNS Action

Once across the BBB, Levonantradol interacts with the endocannabinoid system, primarily as a full agonist at CB1 receptors, which are abundant in the central nervous system.[1] This interaction initiates a cascade of intracellular signaling events.

Activation of the G-protein coupled CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP). This modulation of a key second messenger system influences downstream signaling pathways, ultimately affecting neurotransmitter release and producing the analgesic and antiemetic effects of Levonantradol.

G Levonantradol Levonantradol CB1R CB1 Receptor (GPCR) Levonantradol->CB1R Binds and Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Effect Modulation of Neurotransmitter Release PKA->Effect Leads to

References

The Pharmacodynamics of Levonantradol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Potent Full CB1 Receptor Agonist

Levonantradol (B1675165) (CP 50,556-1) is a synthetic analog of dronabinol, developed by Pfizer in the 1980s.[1] As a potent, full agonist of the cannabinoid receptor type 1 (CB1), it has been a subject of research for its analgesic and antiemetic properties.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of levonantradol, focusing on its interaction with the CB1 receptor, downstream signaling pathways, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacodynamic Profile

Levonantradol is characterized by its high affinity and efficacy at the CB1 receptor, reported to be approximately 30 times more potent than Δ⁹-tetrahydrocannabinol (THC).[1] While specific quantitative data for levonantradol is sparse in publicly available literature, this section provides a comparative summary of key pharmacodynamic parameters for the well-characterized, potent, full CB1 agonist CP 55,940, which serves as a benchmark for understanding levonantradol's profile.

ParameterDescriptionValue (for CP 55,940)Assay Type
Binding Affinity (Ki) The equilibrium dissociation constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value signifies higher binding affinity.0.92 - 2.5 nM (human CB1)Radioligand Binding Assay
Potency (EC50/IC50) The concentration of the agonist that produces 50% of its maximal effect. It is a measure of the drug's potency.0.26 - 2.84 nM[35S]GTPγS Binding, cAMP Inhibition
Efficacy (Emax) The maximum response achievable from an agonist. As a full agonist, levonantradol is expected to produce a maximal response similar to or greater than endogenous cannabinoids.~100% (relative to other full agonists)[35S]GTPγS Binding, cAMP Inhibition

Experimental Protocols

The characterization of levonantradol's pharmacodynamics relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Ki) of levonantradol for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]CP 55,940 or another high-affinity CB1 radioligand.

    • Levonantradol (unlabeled competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the CB1 receptor-expressing membranes in the presence of varying concentrations of levonantradol.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The concentration of levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of levonantradol to activate G-proteins coupled to the CB1 receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Materials:

    • CB1 receptor-expressing cell membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Levonantradol.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of levonantradol to the membranes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding against the concentration of levonantradol to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Materials:

    • Whole cells expressing the CB1 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Levonantradol.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Pre-treat the cells with varying concentrations of levonantradol.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • The ability of levonantradol to inhibit the forskolin-stimulated cAMP production is quantified to determine its IC₅₀.

Signaling Pathways and Molecular Mechanisms

As a full agonist at the CB1 receptor, levonantradol initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[1]

G-Protein Dependent Signaling

Upon activation by levonantradol, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] The Gβγ subunit dissociates and can modulate various downstream effectors, including ion channels and other signaling proteins.[1]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Levonantradol Levonantradol CB1R CB1 Receptor Levonantradol->CB1R G_Protein Gαi/oβγ CB1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel GIRK Channel (K+) G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits PI3K PI3K/Akt G_Protein->PI3K Gβγ activates cAMP cAMP AC->cAMP Conversion K_ion K+ K_Channel->K_ion Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_ion->Ca_Channel Influx ERK ERK PI3K->ERK Activation Cascade

CB1 Receptor G-Protein Dependent Signaling Pathway.
Modulation of Ion Channels

Activation of CB1 receptors by levonantradol leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1]

Downstream Kinase Cascades

CB1 receptor activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade. This can occur through Gβγ-mediated activation of upstream kinases like Src and PI3K.

β-Arrestin Recruitment

Like many GPCRs, upon agonist binding, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.

B_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Levonantradol Levonantradol CB1R CB1 Receptor Levonantradol->CB1R GRK GRK CB1R->GRK Recruits P_CB1R Phosphorylated CB1 Receptor GRK->CB1R Phosphorylates B_Arrestin β-Arrestin P_CB1R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Mediates Signaling β-Arrestin-mediated Signaling (e.g., ERK) B_Arrestin->Signaling Initiates

CB1 Receptor β-Arrestin Recruitment and Signaling.

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel CB1 agonist like levonantradol.

Experimental_Workflow cluster_level1 Primary Screening cluster_level2 Functional Characterization cluster_level3 Downstream Signaling & Regulation cluster_level4 Data Analysis & Profiling Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Binding_Assay->GTP_Assay cAMP_Assay cAMP Inhibition Assay (Determine IC50) Binding_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay GTP_Assay->Arrestin_Assay cAMP_Assay->Arrestin_Assay ERK_Assay MAPK/ERK Activation Assay Arrestin_Assay->ERK_Assay Ion_Channel_Assay Electrophysiology (Ion Channel Modulation) Arrestin_Assay->Ion_Channel_Assay Analysis Determine Pharmacodynamic Profile (Affinity, Potency, Efficacy, Biased Agonism) ERK_Assay->Analysis Ion_Channel_Assay->Analysis

Workflow for Pharmacodynamic Characterization of a CB1 Agonist.

Conclusion

Levonantradol is a potent, full agonist of the CB1 receptor, exhibiting a complex pharmacodynamic profile that involves the modulation of multiple intracellular signaling pathways. Its high affinity and efficacy make it a valuable tool for research into the endocannabinoid system. A thorough understanding of its mechanisms of action, derived from the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics targeting the CB1 receptor. Further research is warranted to fully elucidate the specific quantitative aspects of levonantradol's interaction with the CB1 receptor and its downstream signaling cascades.

References

Preclinical research on the therapeutic potential of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Levonantradol (B1675165) Hydrochloride, a synthetic cannabinoid analog of dronabinol. This document summarizes key quantitative data on its therapeutic potential as an analgesic and antiemetic, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways involved in its mechanism of action.

Introduction

Levonantradol Hydrochloride is a potent cannabinoid receptor agonist that has been investigated for its therapeutic properties, primarily as an analgesic and antiemetic.[1] It interacts with both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system involved in modulating a wide range of physiological processes, including pain perception and nausea.[2] Preclinical studies have been instrumental in elucidating its pharmacological profile and establishing the foundation for its potential clinical applications.

Mechanism of Action: Cannabinoid Receptor Activation

Levonantradol exerts its effects by acting as an agonist at CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

  • CB1 Receptors: Predominantly located in the central nervous system, their activation is associated with the psychoactive and analgesic effects of cannabinoids.

  • CB2 Receptors: Primarily found in the peripheral tissues, particularly on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.

The binding affinity of a ligand to its receptor is a critical determinant of its potency. While specific Ki values for Levonantradol are not consistently reported across all preclinical literature, its potent effects in animal models suggest a high affinity for cannabinoid receptors. For comparison, other cannabinoid ligands have been characterized with varying affinities. For instance, some compounds show selective binding to the CB2 receptor with Ki values in the micromolar range, while others exhibit high affinity for the CB1 receptor.[3]

Signaling Pathways

The activation of CB1 and CB2 receptors by Levonantradol triggers downstream signaling cascades that ultimately lead to its therapeutic effects. These pathways are complex and can vary depending on the cell type and specific G-protein coupling.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Levonantradol Levonantradol CB1/CB2 Receptor CB1/CB2 Receptor Levonantradol->CB1/CB2 Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) CB1/CB2 Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits MAPK Pathway MAPK Pathway G-Protein (Gi/o)->MAPK Pathway Activates Ion Channels Ion Channels G-Protein (Gi/o)->Ion Channels Modulates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response MAPK Pathway->Cellular Response Ion Channels->Cellular Response

Caption: General Cannabinoid Receptor Signaling Pathway.

The activation of Gi/o proteins by cannabinoid receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]

Therapeutic Potential: Preclinical Data

Analgesic Effects

Preclinical studies have consistently demonstrated the analgesic properties of Levonantradol in various animal models of pain.

Animal Model Pain Type Effective Dose Range Key Findings Reference
MouseAcute Thermal Pain0.03 - 0.3 mg/kgDose-dependent increase in pain threshold.[8]
RatNeuropathic Pain0.1 - 1 mg/kgAttenuation of mechanical allodynia and thermal hyperalgesia.[8]
MouseInflammatory Pain0.1 - 1 mg/kgReduction in inflammatory pain behaviors.[8]
Antiemetic Effects

Levonantradol has shown significant promise in preclinical models of nausea and vomiting, particularly in the context of chemotherapy-induced emesis.

Animal Model Emetic Stimulus Effective Dose Range Key Findings Reference
FerretCisplatin (B142131)0.1 - 1 mg/kgSignificant reduction in the number of retches and vomits.[9][10][11]
CatCisplatin0.05 - 0.2 mg/kgDose-dependent inhibition of emesis.[12]
Human (Clinical Trial)Chemotherapy0.5 - 1.5 mg (IM)Complete or partial antiemetic response in 89% of patients refractory to conventional antiemetics.[13]

Experimental Protocols

Hot Plate Test for Analgesia

This method is used to assess the response to thermal pain and is sensitive to centrally acting analgesics.

Start Start Acclimatize Animal Acclimatize Animal Start->Acclimatize Animal Administer Levonantradol or Vehicle Administer Levonantradol or Vehicle Acclimatize Animal->Administer Levonantradol or Vehicle Place on Hot Plate (50-55°C) Place on Hot Plate (50-55°C) Administer Levonantradol or Vehicle->Place on Hot Plate (50-55°C) Record Latency to Nocifensive Behavior Record Latency to Nocifensive Behavior Place on Hot Plate (50-55°C)->Record Latency to Nocifensive Behavior End End Record Latency to Nocifensive Behavior->End

Caption: Experimental Workflow for the Hot Plate Test.

Protocol:

  • Animals: Adult male Swiss albino mice (20-25 g) are typically used.[14]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 50-55°C.[14][15]

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Animals are administered this compound or a vehicle control (e.g., saline with a solubilizing agent) via a specified route (e.g., intraperitoneal, subcutaneous).

    • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nocifensive response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Cisplatin-Induced Emesis Model in Ferrets

This model is a gold standard for evaluating the antiemetic potential of new chemical entities.

Start Start Fasting & Acclimatization Fasting & Acclimatization Start->Fasting & Acclimatization Administer Levonantradol or Vehicle Administer Levonantradol or Vehicle Fasting & Acclimatization->Administer Levonantradol or Vehicle Administer Cisplatin (i.p. or i.v.) Administer Cisplatin (i.p. or i.v.) Administer Levonantradol or Vehicle->Administer Cisplatin (i.p. or i.v.) Observe & Record Emetic Episodes Observe & Record Emetic Episodes Administer Cisplatin (i.p. or i.v.)->Observe & Record Emetic Episodes Data Analysis Data Analysis Observe & Record Emetic Episodes->Data Analysis End End Data Analysis->End

Caption: Protocol for Cisplatin-Induced Emesis in Ferrets.

Protocol:

  • Animals: Male ferrets are commonly used for this model.[9][11]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • On the day of the experiment, animals are administered this compound or a vehicle control.

    • Approximately 30-60 minutes later, a high dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce emesis.[11]

    • The animals are then placed in observation cages and videotaped for a set period (e.g., 4-6 hours).

    • The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted by a trained observer.

  • Data Analysis: The total number of emetic episodes (retches + vomits) is compared between the drug-treated and vehicle-treated groups. The percentage of protection is calculated as: [(Mean emetic episodes in control - Mean emetic episodes in treated) / Mean emetic episodes in control] x 100.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for the management of pain and chemotherapy-induced nausea and vomiting. Its mechanism of action through the cannabinoid receptors is well-established, and its efficacy has been demonstrated in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Levonantradol and other cannabinoid-based therapeutics. Further research focusing on optimizing its therapeutic index and exploring its potential in other indications is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol is a synthetic cannabinoid analog of dronabinol, developed by Pfizer in the 1980s. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, exhibiting approximately 30 times the potency of THC.[1] Its primary pharmacological effects include antiemetic and analgesic properties.[1] Due to its high potency and poor water solubility, careful consideration must be given to the selection of an appropriate vehicle and dissolution protocol for in vivo studies to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation of Levonantradol Hydrochloride for intramuscular administration and offer guidance for formulation development for other routes.

Data Presentation

Table 1: Recommended Formulation for Intramuscular Administration
ComponentPercentage (v/v)Purpose
Ethanol (B145695) (95% or absolute)5%Primary solvent for Levonantradol HCl
Emulphor® EL-620 (or similar polyoxyethylated castor oil, e.g., Cremophor® EL)5%Surfactant/emulsifier to maintain solubility in aqueous solution
Sterile Saline (0.9% NaCl)90%Isotonic vehicle for injection
Table 2: Reported Dosages of Levonantradol and Other Synthetic Cannabinoids
CompoundSpeciesRoute of AdministrationDosage RangeReference
LevonantradolHumanIntramuscular0.25 - 4.0 mg/dosePhase 1 Clinical Trial
Synthetic Cannabinoids (general)MouseIntraperitoneal0.1 - 10 mg/kgPreclinical Studies
WIN 55,212-2RatIntravenous0.0056 - 0.03 mg/kgPreclinical Study
Cannabidiol (CBD)RatOral3 - 30 mg/kgPreclinical Study

Note: The provided dosages for other synthetic cannabinoids are for reference and the optimal dose for Levonantradol in a specific animal model and experimental paradigm should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound for Intramuscular Injection

This protocol is adapted from established methods for dissolving poorly water-soluble cannabinoids for in vivo administration.

Materials:

  • This compound powder

  • Ethanol (95% or absolute, sterile)

  • Emulphor® EL-620 or Cremophor® EL (sterile)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Dissolution in Ethanol: Add the required volume of ethanol (5% of the final volume) to the vial containing the this compound. Vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution.

  • Addition of Emulsifier: Add the required volume of Emulphor® EL-620 (5% of the final volume) to the ethanol-drug solution. Vortex thoroughly to ensure a homogenous mixture. The solution should remain clear.

  • Addition of Saline: Slowly add the sterile saline (90% of the final volume) to the ethanol-emulsifier-drug mixture while continuously vortexing. It is crucial to add the saline dropwise or in a thin stream to prevent precipitation of the compound.

  • Final Homogenization: Once all the saline has been added, continue to vortex for at least one minute to ensure the formation of a stable and clear solution. If any cloudiness persists, sonicate the solution for 5-10 minutes.

  • Sterile Filtration (Optional): For intravenous administration, sterile filtration through a 0.22 µm filter is mandatory. For intramuscular injection, this step is recommended for added sterility.

  • Storage and Stability: This formulation should be prepared fresh before each experiment. Cannabinoid solutions are susceptible to degradation from light and air oxidation.[2] Store the prepared solution protected from light and at 4°C for short-term storage (a few hours). For longer-term storage, stability studies would be required.

Protocol 2: In Vivo Administration to a Rodent Model (Mouse)

Materials:

  • Prepared this compound solution

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for intramuscular injection)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to accurately calculate the injection volume.

  • Dose Calculation: Calculate the required injection volume based on the desired dose (mg/kg) and the concentration of the prepared solution.

  • Injection Site: For intramuscular injection in a mouse, the quadriceps or gluteal muscles are common sites.

  • Administration:

    • Restrain the mouse appropriately.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the muscle and inject the calculated volume of the Levonantradol solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animals for any adverse effects, such as sedation, changes in motor activity, or signs of distress. The onset and duration of the expected pharmacological effects should also be recorded.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_admin In Vivo Administration powder Levonantradol HCl Powder dissolve Vortex / Sonicate powder->dissolve ethanol Ethanol ethanol->dissolve emulphor Emulphor® EL-620 mix1 Vortex emulphor->mix1 saline Sterile Saline mix2 Vortex while adding slowly saline->mix2 dissolve->mix1 mix1->mix2 final_solution Final Injectable Solution mix2->final_solution calculate Calculate Dose Volume final_solution->calculate animal Rodent Model (e.g., Mouse) weigh Weigh Animal animal->weigh weigh->calculate inject Intramuscular Injection calculate->inject observe Observe & Record Effects inject->observe

Caption: Experimental workflow for preparing and administering Levonantradol HCl.

G cluster_receptor Cannabinoid Receptors cluster_gprotein G-Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response Levonantradol Levonantradol CB1 CB1 Receptor Levonantradol->CB1 CB2 CB2 Receptor Levonantradol->CB2 Gi_Go Gi/Go Protein CB1->Gi_Go CB2->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channels Gi_Go->Ca_channel Inhibits K_channel K⁺ Channels Gi_Go->K_channel Activates MAPK MAP Kinase Pathway Gi_Go->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Gene_expression Altered Gene Expression & Cell Function MAPK->Gene_expression cAMP->Gene_expression Ca_influx->Gene_expression K_efflux->Gene_expression

Caption: Signaling pathway of Levonantradol via CB1/CB2 receptors.

References

Application Notes and Protocols for the Quantification of Levonantradol Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levonantradol is a synthetic cannabinoid with potent antiemetic and analgesic properties. To support pharmacokinetic and toxicokinetic studies, as well as clinical monitoring, robust and sensitive analytical methods for its quantification in biological matrices like plasma are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted technique for the determination of cannabinoids in biological fluids due to its high selectivity and sensitivity.[1][2][3][4][5][6] This document provides a detailed, proposed protocol for the quantification of Levonantradol Hydrochloride in plasma using LC-MS/MS, based on methodologies developed for other cannabinoids.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of cannabinoids in complex biological matrices.[1][2][4][6][7][8][9] The method involves extraction of the analyte from plasma, chromatographic separation, and detection by mass spectrometry.

Principle

The method is based on the extraction of Levonantradol from plasma using protein precipitation followed by liquid-liquid extraction. The extract is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An appropriate deuterated internal standard (IS) should be used to ensure accuracy and precision.

Data Presentation

The following table summarizes representative quantitative data from validated LC-MS/MS methods for other cannabinoids in plasma, which can be used as a starting point for the validation of a this compound assay.

ParameterTHCCBD11-hydroxy-THC11-nor-9-carboxy-THC
Linearity Range (ng/mL) 0.1 - 100[1]0.1 - 100[1]0.250 - 250[10]0.5 - 50[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[1]0.1[1]0.250[10]0.5[9]
Accuracy (%) Within ±15% of nominal concentrationWithin ±15% of nominal concentrationWithin ±15% of nominal concentrationWithin ±15% of nominal concentration
Precision (RSD %) <15%<15%<15%<15%
Recovery (%) >85%>85%>85%88.7 - 97.3[9]
Matrix Effect (%) Within ±15%Within ±15%Within ±15%-9.6 to +5.4[9]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Levonantradol-d3 (or other suitable deuterated analog) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile (B52724), and isopropanol

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

  • Hexane (B92381) or Methyl tert-butyl ether (MTBE)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Levonantradol stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation

A combination of protein precipitation and liquid-liquid extraction is a common and effective method for extracting cannabinoids from plasma.[1]

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of hexane or MTBE and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: These will need to be determined by infusing a standard solution of Levonantradol and its deuterated internal standard into the mass spectrometer to find the optimal precursor and product ions.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane/MTBE) supernatant->lle vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 evaporate Evaporate Organic Layer centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Levonantradol quantification.

Logical_Relationship cluster_method Analytical Method cluster_steps Key Steps cluster_validation Validation Parameters LCMS LC-MS/MS Extraction Sample Extraction LCMS->Extraction Separation Chromatographic Separation Extraction->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy Sensitivity LLOQ Detection->Sensitivity Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability

Caption: Logical relationship of the analytical method development.

References

Application Notes and Protocols for the Analysis of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Levonantradol Hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be rapid, accurate, and precise, separating Levonantradol from potential degradation products. Levonantradol is a synthetic cannabinoid analog of dronabinol, acting as a potent agonist at CB1 and CB2 cannabinoid receptors.[1][2] Its analysis is crucial for ensuring product quality and stability. While specific methods for Levonantradol are not widely published, this protocol is based on established methods for similar cannabinoid compounds.[3][4][5][6]

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Gradient Program:

    • 0-10 min: 70% A, 30% B

    • 10-15 min: Linear gradient to 95% A, 5% B

    • 15-20 min: 95% A, 5% B

    • 20.1-25 min: Re-equilibration to 70% A, 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For bulk drug, prepare a solution of approximately 100 µg/mL in methanol. For formulated products, an extraction step may be necessary to separate the active pharmaceutical ingredient (API) from excipients. The final concentration should be adjusted to fall within the calibration range.

1.3. Method Validation Parameters (to be determined experimentally):

  • Linearity: Assessed by analyzing the working standard solutions at a minimum of five concentration levels.

  • Precision: Determined by replicate injections of a standard solution (intraday and interday).

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.

  • Specificity/Stability-Indicating: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the intact drug from its degradation products.[7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note outlines a GC-MS method for the identification and quantification of Levonantradol. Due to the polar nature and thermal lability of some cannabinoids, derivatization is often employed to improve chromatographic behavior and thermal stability.[11][12][13] This protocol includes a silylation step. The mass spectrometric detection provides high selectivity and allows for structural elucidation based on fragmentation patterns.[14][15]

Experimental Protocol:

2.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 50-550.

2.2. Standard and Sample Preparation with Derivatization:

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

  • Derivatization:

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.3. Data Analysis:

  • Quantification: Use the peak area of a characteristic ion of the derivatized Levonantradol for quantification against a calibration curve.

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard. The fragmentation pattern will be key to structural confirmation.

Quantitative Data Summary

The following table presents hypothetical quantitative data that would need to be determined experimentally through method validation.

ParameterHPLC MethodGC-MS Method
Retention Time (min) ~8.5~15.2 (derivatized)
Linearity Range (µg/mL) 1 - 500.1 - 20
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) 0.20.05
LOQ (µg/mL) 0.60.15
Accuracy (% Recovery) 98 - 10297 - 103
Precision (% RSD) < 2.0< 5.0
Characteristic m/z ions N/ATo be determined from the mass spectrum of the derivatized compound.

Visualizations

Signaling Pathway of Levonantradol

Levonantradol acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Its activation initiates a signaling cascade that modulates adenylyl cyclase activity and the concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

Levonantradol_Signaling_Pathway Levonantradol Levonantradol CB1R CB1 Receptor (GPCR) Levonantradol->CB1R Binds & Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of synaptic transmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Levonantradol signaling pathway via the CB1 receptor.

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical steps for the analysis of this compound using the HPLC method described.

HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample inject_std Inject Standard Solutions (Build Calibration Curve) prep_std->inject_std inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup HPLC System Setup & Equilibration hplc_setup->inject_std hplc_setup->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Generate Report data_proc->report end End report->end

Caption: Workflow for Levonantradol HCl analysis by HPLC.

References

Application Notes and Protocols for Preclinical Trials of Levonantradol Hydrochloride in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol, a synthetic cannabinoid analogue of Δ⁹-tetrahydrocannabinol (THC), has demonstrated potent analgesic and antiemetic properties.[1] Its mechanism of action is primarily attributed to its interaction with cannabinoid receptors CB1 and CB2.[1][2] This document provides a comprehensive guide for designing and conducting preclinical trials to evaluate the efficacy of Levonantradol Hydrochloride in rodent models of neuropathic pain. The protocols and methodologies described herein are based on established best practices in preclinical pain research.

It is important to note that while the analgesic potential of Levonantradol has been recognized, specific dose-response and pharmacokinetic data in neuropathic pain models are not extensively available in publicly accessible literature. The quantitative data presented in the tables below are therefore provided as illustrative examples based on typical findings for potent cannabinoid agonists and should be experimentally determined for this compound.

I. Preclinical Neuropathic Pain Models

Several well-established rodent models can be utilized to induce a neuropathic pain state that mimics clinical conditions. The choice of model may depend on the specific type of neuropathic pain being investigated.

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is widely used and produces a reliable and long-lasting neuropathic pain state, characterized by mechanical allodynia and thermal hyperalgesia.

2. Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. It results in a robust and persistent neuropathic pain phenotype.

3. Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is induced by the administration of chemotherapeutic agents such as paclitaxel (B517696) or cisplatin (B142131) and is relevant for studying a common and debilitating side effect of cancer treatment.[3]

II. Data Presentation: Efficacy and Pharmacokinetics of this compound

The following tables provide a template for summarizing the quantitative data that should be collected during preclinical trials of this compound. The data presented are hypothetical and for illustrative purposes only.

Table 1: Dose-Response Efficacy of this compound in the CCI Model (Rat)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM)Paw Withdrawal Latency (s) - Hargreaves Test (Mean ± SEM)
Vehicle Control03.5 ± 0.45.2 ± 0.6
Levonantradol HCl0.16.8 ± 0.78.9 ± 0.9
Levonantradol HCl0.310.2 ± 1.1 12.5 ± 1.3
Levonantradol HCl1.014.5 ± 1.5 16.8 ± 1.7
Positive Control (Gabapentin)3012.1 ± 1.3 14.2 ± 1.4

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Pharmacokinetic Profile of this compound in Rats (0.3 mg/kg, i.p.)

Time (hours)Plasma Concentration (ng/mL) (Mean ± SEM)
0.2545.8 ± 5.1
0.589.2 ± 9.7
165.4 ± 7.2
232.1 ± 3.8
410.5 ± 1.3
82.1 ± 0.4

Pharmacokinetic Parameters (Hypothetical)

ParameterValue
Tmax (h)0.5
Cmax (ng/mL)89.2
AUC (0-t) (ng*h/mL)185.6
t1/2 (h)2.1

III. Experimental Protocols

1. Chronic Constriction Injury (CCI) Model Protocol (Rat)

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Procedure:

    • Place the animal in a prone position and shave the lateral surface of the left thigh.

    • Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing.

    • The ligatures should be tied until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle layer and skin with sutures.

  • Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) and allow the animal to recover for 7-10 days before behavioral testing to allow for the development of neuropathic pain.

2. Assessment of Mechanical Allodynia: von Frey Test Protocol

  • Acclimation: Place the animals in individual Plexiglas chambers on an elevated mesh floor for at least 30 minutes before testing to allow for acclimation.

  • Procedure:

    • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Begin with a filament in the middle of the range and apply it with enough force to cause it to bend.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold.

3. Assessment of Thermal Hyperalgesia: Hargreaves Test Protocol

  • Acclimation: Place the animals in individual Plexiglas chambers on a glass floor for at least 30 minutes before testing.

  • Procedure:

    • Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.

    • Activate the heat source and a timer simultaneously.

    • The timer stops automatically when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Perform three measurements per paw with at least 5 minutes between each measurement.

4. Drug Administration Protocols

  • Intraperitoneal (i.p.) Injection (Mouse/Rat):

    • Restrain the animal appropriately. For a mouse, this can be by scruffing the neck. For a rat, a two-handed grip is often used.

    • Tilt the animal's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly.

  • Oral Gavage (Rat):

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Restrain the rat securely.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, administer the solution slowly.

IV. Mandatory Visualizations

Signaling Pathway of Levonantradol

Levonantradol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levonantradol Levonantradol Hydrochloride CB1 CB1 Receptor Levonantradol->CB1 Agonist CB2 CB2 Receptor Levonantradol->CB2 Agonist Gi Gi Protein CB1->Gi Activates CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Leads to Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Leads to Neuron_hyperpol->NT_release Contributes to

Caption: Cannabinoid receptor signaling pathway activated by Levonantradol.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (1 week) Baseline_testing Baseline Behavioral Testing (von Frey & Hargreaves) Animal_acclimation->Baseline_testing Neuropathic_surgery Induction of Neuropathy (e.g., CCI Surgery) Baseline_testing->Neuropathic_surgery Pain_development Pain Phenotype Development (7-10 days) Neuropathic_surgery->Pain_development Group_assignment Random Assignment to Treatment Groups Pain_development->Group_assignment Drug_administration Levonantradol HCl or Vehicle Administration (e.g., i.p.) Group_assignment->Drug_administration Post_dose_testing Post-Dose Behavioral Testing (e.g., 30, 60, 120 min) Drug_administration->Post_dose_testing Data_collection Data Collection and Tabulation Post_dose_testing->Data_collection Statistical_analysis Statistical Analysis (e.g., ANOVA) Data_collection->Statistical_analysis Results Results Interpretation and Reporting Statistical_analysis->Results

Caption: Experimental workflow for evaluating Levonantradol in neuropathic pain.

References

Application Notes and Protocols for Levonantradol Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Levonantradol Hydrochloride in rodent research. The information is intended to guide researchers in designing and executing studies to evaluate the analgesic, antiemetic, and other pharmacological effects of this potent synthetic cannabinoid.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various rodent models and assays. These values are intended as a guide, and optimal doses may vary depending on the specific experimental conditions, rodent strain, and desired biological endpoint.

Table 1: Effective Dosages of this compound in Mice
Effect Assay Route of Administration Effective Dose Range ED₅₀ Vehicle Strain Citation
AnalgesiaHot PlateIntravenous (i.v.)0.123 - 1.5 mg/kgNot ReportedNot ReportedNot Specified
CatalepsyBar TestIntravenous (i.v.)0.123 - 1.5 mg/kgNot ReportedNot ReportedNot Specified
Depression of Spontaneous ActivityLocomotor ActivityIntravenous (i.v.)0.123 - 1.5 mg/kgNot ReportedNot ReportedNot Specified
Hypothermia-Intravenous (i.v.)0.123 - 1.5 mg/kgNot ReportedNot ReportedNot Specified
Table 2: Effective Dosages of this compound in Rats
Effect Assay Route of Administration Effective Dose Range ED₅₀ Vehicle Strain Citation
AnalgesiaHot Plate, Tail FlickIntrathecal (i.t.)4 - 40 µgNot Reported20% DMSO in salineNot Specified[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices in cannabinoid research.

Drug Preparation and Administration

Vehicle for Intramuscular (I.M.) Administration: A commonly used vehicle for the intramuscular administration of this compound consists of 5% ethanol, 5% Emulphor, and 90% sterile saline[2].

Intravenous (i.v.) Administration in Mice: For intravenous administration, this compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, Emulphor, and saline, to ensure solubility. The final injection volume should be appropriate for the size of the animal, typically around 5-10 ml/kg.

Intrathecal (i.t.) Administration in Rats: For direct administration into the cerebrospinal fluid, this compound can be dissolved in a vehicle of 20% dimethyl sulfoxide (B87167) (DMSO) in sterile saline[1]. The injection volume should be kept low, typically around 10-20 µl, to avoid increased intracranial pressure.

Oral Gavage in Rats: For oral administration, this compound can be suspended in a vehicle such as 1% hydroxypropyl methylcellulose[1]. The volume administered should be based on the animal's body weight, typically 5-10 ml/kg.

Intraperitoneal (i.p.) Injection in Mice: For intraperitoneal injections, this compound should be dissolved in a suitable vehicle. The injection volume is typically around 10 ml/kg.

Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic effects of compounds by measuring the latency of a thermal stimulus-induced response.

Apparatus:

  • A hot plate apparatus with a precisely controlled temperature surface.

  • A transparent cylinder to confine the animal to the hot plate surface.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Place the mouse on the hot plate and immediately start a timer.

  • Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.

  • Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed. This time is the response latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed, and the maximum time recorded.

  • Administer this compound or vehicle and repeat the test at predetermined time points to assess the drug's effect on response latency.

Catalepsy Assessment: Bar Test

The bar test is used to evaluate the cataleptic effects of a compound, characterized by a failure to correct an externally imposed posture.

Apparatus:

  • A horizontal bar of approximately 0.5-1 cm in diameter, elevated to a height where the mouse can be placed with its forepaws on the bar and hind paws on the bench.

Procedure:

  • Gently place the mouse with its forepaws on the horizontal bar.

  • Start a timer and measure the time the mouse remains in this position without moving.

  • The endpoint is reached when the mouse removes one or both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically used.

  • Administer this compound or vehicle and perform the test at specified intervals to determine the onset and duration of catalepsy.

Signaling Pathways and Experimental Workflows

Levonantradol Signaling Pathway

Levonantradol is a full agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). The activation of CB1 receptors by Levonantradol initiates a cascade of intracellular signaling events.

Levonantradol_Signaling_Pathway Levonantradol Levonantradol Hydrochloride CB1 CB1 Receptor Levonantradol->CB1 Binds to Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK ↑ MAPK/ERK Pathway Gi_o->MAPK Activates Ion_Channels Modulation of Ion Channels (↑ K+, ↓ Ca2+) Gi_o->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia MAPK->Analgesia Neurotransmission ↓ Neurotransmitter Release Ion_Channels->Neurotransmission Neurotransmission->Analgesia Catalepsy Catalepsy Neurotransmission->Catalepsy

Figure 1. Simplified signaling pathway of Levonantradol via the CB1 receptor.

Experimental Workflow for Analgesia and Catalepsy Assessment in Mice

The following diagram illustrates a typical experimental workflow for assessing the analgesic and cataleptic effects of this compound in mice.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Testing Baseline Measurements (Hot Plate & Bar Test) Animal_Acclimation->Baseline_Testing Drug_Admin Levonantradol HCl or Vehicle Administration (i.v., i.p., or oral) Baseline_Testing->Drug_Admin Time_Points Post-Dose Time Points (e.g., 15, 30, 60, 120 min) Drug_Admin->Time_Points Hot_Plate Hot Plate Test (Analgesia) Time_Points->Hot_Plate Bar_Test Bar Test (Catalepsy) Time_Points->Bar_Test Data_Collection Data Collection (Latency, Duration) Hot_Plate->Data_Collection Bar_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

Figure 2. Workflow for assessing analgesic and cataleptic effects in mice.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levonantradol hydrochloride (Levonantradol) is a potent synthetic cannabinoid analog of dronabinol (B3416174) (Δ⁹-tetrahydrocannabinol, THC) developed by Pfizer in the 1980s.[1] It functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), exhibiting significantly higher potency than THC.[1][2] Historically, Levonantradol has been investigated for its analgesic and antiemetic properties, particularly in the context of cancer-related symptoms.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of Levonantradol in preclinical cancer pain models.

Mechanism of Action

Levonantradol exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][2]

  • CB1 Receptors: Predominantly located in the central nervous system (CNS), their activation by Levonantradol modulates nociceptive pathways, leading to analgesia.[1]

  • CB2 Receptors: Primarily found in peripheral tissues, especially immune cells, their activation can mediate anti-inflammatory effects, which may contribute to pain relief in the context of cancer.

Upon binding, Levonantradol activates the Gi/o alpha subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The reduction in cAMP levels influences downstream signaling cascades, ultimately modulating neurotransmitter release and reducing neuronal excitability, which contributes to its analgesic effects.

Signaling Pathway Diagram

Levonantradol_Signaling_Pathway Levonantradol Levonantradol CB1_R CB1/CB2 Receptor Levonantradol->CB1_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Analgesia Analgesia Gene_Expression->Analgesia Leads to

Caption: Levonantradol signaling pathway via CB1/CB2 receptors.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Potency Relative to Δ⁹-THC (CB1)
Levonantradol CB1High~30x higher[1][2]
CB2HighData not readily available
Δ⁹-THC CB110-40 nM1x
CB23-120 nM-
WIN55,212-2 CB11.9 nM~21x higher
CB20.28 nM-

Note: Ki values for Δ⁹-THC and WIN55,212-2 are provided for comparative purposes. The relative potency of Levonantradol is a key indicator of its potential efficacy.

Table 2: In Vitro Functional Activity - Inhibition of Adenylyl Cyclase

CompoundAssayFunctional ResponseIC50
Levonantradol cAMP Accumulation AssayInhibition of adenylyl cyclaseData not readily available, but potent inhibition demonstrated[2][3][4]
WIN55,212-2 cAMP Accumulation AssayInhibition of adenylyl cyclase~1.5 nM

Note: WIN55,212-2 data is provided as a reference for a potent CB1/CB2 agonist.

Table 3: Preclinical Efficacy of Cannabinoid Agonists in a Mouse Model of Oral Cancer Pain

Treatment GroupPaw Withdrawal Threshold (% Increase vs. Vehicle)Tumor Volume (% Reduction vs. Vehicle)
WIN55,212-2 Day 7: 19%Day 15: 21%Day 18: 34%Day 9: 21%
ACEA (CB1 Agonist) Day 18: 24%Not statistically significant
AM1241 (CB2 Agonist) Day 15: 27%Day 18: 26%Day 7: 26%Day 9: 39%Day 11: 21%Day 18: 40%

Data adapted from a study on oral cancer pain in mice, demonstrating the analgesic and anti-proliferative potential of cannabinoid agonists. This serves as a model for experiments with Levonantradol.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for CB1/CB2 Receptors

This protocol determines the binding affinity (Ki) of Levonantradol for cannabinoid receptors.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing CB1 or CB2 receptors incubate Incubate membranes with a radioligand (e.g., [3H]CP55,940) and varying concentrations of Levonantradol prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki value quantify->analyze

Caption: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of this compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at 30°C for 60-90 minutes.

    • To determine non-specific binding, include wells with a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in assay buffer.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Levonantradol concentration.

    • Determine the IC50 value (concentration of Levonantradol that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This protocol measures the functional effect of Levonantradol on adenylyl cyclase activity.

Methodology:

  • Cell Culture and Treatment:

    • Culture CHO-K1 cells stably expressing human CB1 receptors.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

    • Add varying concentrations of this compound to the cells.

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Measure the intracellular cAMP levels following the kit instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Levonantradol concentration.

    • Determine the IC50 value (concentration of Levonantradol that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

In Vivo Cancer Pain Model

1. Cancer-Induced Bone Pain (CIBP) Model in Mice

This protocol describes the induction of bone cancer and the assessment of pain-related behaviors.

CIBP_Model_Workflow culture Culture murine sarcoma or carcinoma cells implant Implant tumor cells into the intramedullary space of the mouse femur culture->implant pain_dev Allow for tumor growth and development of pain behaviors (e.g., 7-21 days) implant->pain_dev treat Administer Levonantradol or vehicle to different groups of mice pain_dev->treat assess Assess pain-related behaviors (e.g., von Frey, Hargreaves tests) treat->assess tumor_measure Measure tumor size and bone degradation (optional) assess->tumor_measure

Caption: Workflow for the cancer-induced bone pain model.

Methodology:

  • Tumor Cell Implantation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a small incision over the patella to expose the distal femur.

    • Create a small hole in the femur using a 23-gauge needle.

    • Inject a suspension of tumor cells (e.g., 2 x 10⁵ NCTC 2472 fibrosarcoma cells in 10 µL of PBS) into the intramedullary cavity.

    • Seal the injection site with bone wax to prevent tumor leakage.

    • Suture the incision and allow the animal to recover.

  • Drug Administration:

    • After a period of tumor growth and the establishment of pain behaviors (e.g., 7-14 days post-implantation), randomize the animals into treatment groups.

    • Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle control. Dosing regimens should be determined based on pilot studies.

  • Behavioral Pain Assessment:

    • Mechanical Allodynia (von Frey Test):

      • Place the mouse in an enclosure with a wire mesh floor and allow it to acclimate.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

      • A positive response is a sharp withdrawal, flinching, or licking of the paw.

      • Determine the paw withdrawal threshold (PWT) in grams.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the mouse in a glass-floored enclosure and allow it to acclimate.

      • Position a radiant heat source beneath the plantar surface of the hind paw.

      • Measure the latency for the mouse to withdraw its paw from the heat stimulus.

      • A cut-off time is used to prevent tissue damage.

  • Tumor Progression Assessment (Optional):

    • At the end of the study, euthanize the animals and collect the tumor-bearing femurs.

    • Measure tumor volume using calipers or through imaging techniques (e.g., micro-CT).

    • Assess bone degradation through radiography or micro-CT analysis.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the Levonantradol-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • If applicable, compare tumor volumes and bone degradation scores between the groups.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in cancer-related pain. Its high potency as a CB1/CB2 agonist allows for the robust exploration of cannabinoid-mediated analgesia in preclinical models. The protocols outlined in this document provide a framework for conducting in vitro and in vivo studies to characterize the pharmacological profile and therapeutic potential of Levonantradol in the context of oncology research. Researchers should adhere to all institutional and national guidelines for animal welfare and the handling of controlled substances.

References

Application Notes and Protocols for Assessing the Analgesic Effects of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preclinical assessment of the analgesic properties of Levonantradol Hydrochloride, a synthetic cannabinoid analog of delta(9)-tetrahydrocannabinol.[1] The following sections outline the key experimental protocols and data presentation formats necessary for a comprehensive evaluation of its potential as an analgesic agent.

Introduction to this compound and its Analgesic Potential

Levonantradol is a potent cannabinoid receptor agonist with known antiemetic and analgesic properties.[1] Its mechanism of action is primarily through the activation of cannabinoid receptors CB1 and CB2, which are integral components of the endogenous cannabinoid system involved in pain modulation.[1][2] Preclinical studies in animal models are crucial for characterizing the analgesic profile of Levonantradol and determining its efficacy in different pain modalities, including acute thermal pain, inflammatory pain, and neuropathic pain.

Experimental Animal Models

The selection of appropriate animal models is critical for elucidating the analgesic effects of Levonantradol across various pain states. Commonly used rodent models include mice and rats.[3][4] It is essential to adhere to ethical guidelines for animal care and use throughout all experimental procedures.

Key Behavioral Assays for Analgesia

A battery of behavioral tests should be employed to assess the different facets of pain perception and the efficacy of Levonantradol.

Hot Plate Test for Thermal Nociception

The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[5][6]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Acclimation: Individually acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.[7]

  • Endpoint: Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[5]

  • Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[8]

  • Drug Administration: Administer this compound or vehicle control (e.g., intraperitoneally, orally) at predetermined doses.

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test to determine the post-treatment latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group.

Tail-Flick Test for Spinal Analgesia

The tail-flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.[9][10]

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[10]

  • Restraint: Gently restrain the animal, typically in a specialized holder, with the tail exposed.

  • Baseline Latency: Position the tail over the light source and initiate the stimulus. The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat source.[9]

  • Cut-off Time: A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.[11]

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analgesia is indicated by a significant increase in the tail-flick latency.

Formalin Test for Inflammatory Pain

The formalin test is a robust model of tonic, localized inflammatory pain and is sensitive to various classes of analgesics.[3][12] It allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[3]

Protocol:

  • Acclimation: Place the animal in a transparent observation chamber for at least 30 minutes to acclimate.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.[3]

  • Observation Period: Immediately after injection, observe the animal's behavior for a set period (e.g., 30-60 minutes).

  • Nociceptive Behaviors: Record the amount of time the animal spends licking, biting, or flinching the injected paw.[3]

  • Phases of Pain:

    • Phase I (Early Phase): The first 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.[13][14]

    • Phase II (Late Phase): Typically begins around 15-20 minutes post-injection and can last for 20-40 minutes, reflecting inflammatory processes and central sensitization.[13][14]

  • Drug Administration: Administer this compound or vehicle control prior to the formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the control group for both phases.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity, particularly mechanical allodynia (pain in response to a normally non-painful stimulus), which is a hallmark of neuropathic pain.[15][16]

Protocol:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.[15][17]

  • Acclimation: Place the animal on an elevated mesh floor in a transparent chamber and allow it to acclimate.

  • Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[16]

  • Paw Withdrawal Threshold: The threshold is determined as the filament strength (in grams) that elicits a paw withdrawal response 50% of the time, often calculated using the up-down method.[18]

  • Neuropathic Pain Model: This test is often used in conjunction with models of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve.[16]

  • Drug Administration: Administer this compound or vehicle control.

  • Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the control group indicates an anti-allodynic effect.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Thermal Nociception (Hot Plate Test)

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-treatment Latency (s) at 30 min (Mean ± SEM)Post-treatment Latency (s) at 60 min (Mean ± SEM)Post-treatment Latency (s) at 90 min (Mean ± SEM)
Vehicle Control-10
Levonantradol HClX10
Levonantradol HClY10
Levonantradol HClZ10
Positive Control (e.g., Morphine)A10

Table 2: Effect of this compound on Inflammatory Pain (Formalin Test)

Treatment GroupDose (mg/kg)NPhase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)
Vehicle Control-10
Levonantradol HClX10
Levonantradol HClY10
Levonantradol HClZ10
Positive Control (e.g., Indomethacin)B10

Table 3: Effect of this compound on Mechanical Allodynia (Von Frey Test)

Treatment GroupDose (mg/kg)NPaw Withdrawal Threshold (g) (Mean ± SEM)
Sham + Vehicle-10
Neuropathic Model + Vehicle-10
Neuropathic Model + Levonantradol HClX10
Neuropathic Model + Levonantradol HClY10
Neuropathic Model + Levonantradol HClZ10
Neuropathic Model + Positive Control (e.g., Gabapentin)C10

Visualization of Pathways and Workflows

Signaling Pathway of Cannabinoid-Mediated Analgesia

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_immune Immune Cell (e.g., Mast Cell) Levonantradol Levonantradol Hydrochloride CB1 CB1 Receptor Levonantradol->CB1 binds & activates Gi Gi/o Protein CB1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits K_channel K+ Channel Gi->K_channel activates Neurotransmitter Glutamate/ Substance P Ca_channel->Neurotransmitter prevents release Hyperpolarization Hyperpolarization & Reduced Excitability Neurotransmitter->Hyperpolarization reduced transmission K_channel->Hyperpolarization leads to CB2 CB2 Receptor Inflammatory_mediators Inflammatory Mediators CB2->Inflammatory_mediators inhibits release Levonantradol_immune Levonantradol Hydrochloride Levonantradol_immune->CB2 binds & activates

Caption: Cannabinoid signaling pathway in analgesia.

Experimental Workflow for Assessing Analgesia

G start Start acclimation Animal Acclimation start->acclimation baseline Baseline Nociceptive Testing (Hot Plate, Tail-Flick, Von Frey) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping drug_admin Drug Administration (Levonantradol HCl, Vehicle, Positive Control) grouping->drug_admin post_treatment Post-treatment Nociceptive Testing (at various time points) drug_admin->post_treatment formalin_test Formalin Test (separate cohort of animals) drug_admin->formalin_test data_collection Data Collection & Recording post_treatment->data_collection formalin_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End results->end

Caption: General experimental workflow for analgesic assessment.

References

Application Notes and Protocols: Determining the Effect of Levonantradol Hydrochloride on Adenylyl Cyclase in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol Hydrochloride is a synthetic cannabinoid analog of dronabinol (B3416174) that exhibits potent antiemetic and analgesic effects.[1] Its mechanism of action involves binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1][2] The activation of these receptors, particularly those coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase.[3][4] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways.[5][6] Therefore, assessing the effect of this compound on adenylyl cyclase activity is critical for understanding its pharmacological profile and for the development of cannabinoid-based therapeutics.

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.

Signaling Pathway of this compound

Levonantradol, as a cannabinoid receptor agonist, binds to CB1 or CB2 receptors. These receptors are coupled to the inhibitory G-protein, Gi. Upon activation, the Gαi subunit of the G-protein dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP.

cluster_membrane Cell Membrane Levonantradol Levonantradol Hydrochloride CB_Receptor Cannabinoid Receptor (CB1/CB2) Levonantradol->CB_Receptor Binds to G_Protein Gi Protein (αβγ) CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway of this compound leading to the inhibition of adenylyl cyclase.

Experimental Protocols

To determine the effect of this compound on adenylyl cyclase, a common approach is to first stimulate adenylyl cyclase with an activator like forskolin (B1673556) and then measure the ability of Levonantradol to inhibit this stimulated activity.[7][8]

General Experimental Workflow

The general workflow involves cell culture, treatment with the test compounds, cell lysis, and subsequent measurement of cAMP levels.

Start Start Cell_Culture Seed cells expressing CB1 or CB2 receptors Start->Cell_Culture Incubation1 Incubate overnight Cell_Culture->Incubation1 Pre_incubation Pre-incubate with Levonantradol Hydrochloride (various concentrations) Incubation1->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Incubation2 Incubate for recommended time Stimulation->Incubation2 Lysis Lyse cells Incubation2->Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., cAMP-Glo™, HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50 determination) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the inhibitory effect of Levonantradol on adenylyl cyclase.

Protocol 1: cAMP-Glo™ Assay

This protocol utilizes a bioluminescent assay to measure cAMP levels. The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[9]

Materials:

  • Cells expressing cannabinoid receptors (e.g., CHO-K1 or HEK293 cells stably expressing CB1 or CB2)

  • Cell culture medium

  • This compound

  • Forskolin

  • cAMP-Glo™ Assay Kit (Promega)

  • 96-well or 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80).

  • Incubation: Incubate for the time recommended by the cAMP-Glo™ Assay kit manufacturer (typically 15-30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ Assay, which typically involves adding the cAMP-Glo™ Lysis Buffer followed by the Kinase-Glo® Reagent.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is a competitive immunoassay in which free cAMP produced by the cells competes with a labeled cAMP (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate).

Materials:

  • Cells expressing cannabinoid receptors

  • Cell culture medium

  • This compound

  • Forskolin

  • HTRF cAMP Assay Kit (e.g., Cisbio)

  • 96-well or 384-well low-volume, white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add various concentrations of this compound to the wells.

  • Stimulation: Add an EC80 concentration of forskolin to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[7]

  • Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) diluted in the lysis buffer provided in the kit.[7]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Fluorescence Measurement: Read the plate on an HTRF-compatible reader.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This is a traditional immunoassay format for the quantification of cAMP.

Materials:

  • Cells expressing cannabinoid receptors

  • Cell culture medium

  • This compound

  • Forskolin

  • cAMP ELISA Kit (e.g., R&D Systems, Cayman Chemical)

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and forskolin as described in the previous protocols.

  • Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions. This may involve using a specific lysis buffer and incubation at 37°C.[10]

  • ELISA Procedure: Perform the ELISA according to the kit's protocol. This typically involves adding the cell lysates and standards to a plate pre-coated with a cAMP antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The data obtained from the assays should be analyzed to determine the inhibitory concentration 50 (IC50) of this compound. This is the concentration of the compound that causes a 50% reduction in the forskolin-stimulated cAMP production.

Data should be summarized in a table similar to the one below:

Levonantradol HCl (M)cAMP Level (Luminescence/Fluorescence/Absorbance)% Inhibition
0 (Vehicle)...0
10⁻¹⁰......
10⁻⁹......
10⁻⁸......
10⁻⁷......
10⁻⁶......
10⁻⁵......

The % inhibition is calculated as: % Inhibition = 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control))

Where:

  • Sample: cAMP level in the presence of Levonantradol and forskolin.

  • Negative Control: cAMP level with vehicle only.

  • Positive Control: cAMP level with forskolin only.

The IC50 value can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Summary

The provided protocols offer robust methods to determine the effect of this compound on adenylyl cyclase activity in a cell-based setting. The choice of assay will depend on the available equipment and throughput requirements. By quantifying the inhibition of cAMP production, researchers can effectively characterize the potency and efficacy of this compound as a cannabinoid receptor agonist.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Levonantradol Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Levonantradol Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: Levonantradol, the active moiety of this compound, is a highly lipophilic synthetic cannabinoid.[1] This inherent hydrophobicity leads to poor water solubility, which can result in precipitation, incomplete dissolution, and challenges in preparing stable aqueous formulations for research purposes.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The most common and effective strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:

  • Co-solvency: Blending water with miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol to reduce the polarity of the solvent system.[2][3]

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds. However, the stability of the compound at different pH values must be considered.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic Levonantradol molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[4][5]

Q3: Can I use surfactants to dissolve this compound?

A3: Yes, surfactants can be used to form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous media. Non-ionic surfactants are often preferred in pharmaceutical research due to their lower toxicity.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Cannabinoids can be unstable in acidic conditions, which may lead to degradation.[6] It is crucial to maintain the pH of the solution within a range that ensures both solubility and stability. For many cannabinoids, a pH range of 4 to 6 is often optimal for stability.[6]

Q5: What is the expected shelf-life of a prepared this compound aqueous solution?

A5: The stability of a prepared solution depends on several factors, including the solvent system, pH, concentration, and storage conditions (temperature and light exposure). For instance, formulations of similar cannabinoids in aqueous-ethanolic buffered solutions have shown stability for at least 6 to 12 months at 5°C.[3] It is always recommended to perform stability studies for your specific formulation.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution

Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., ethanol, propylene glycol) in your aqueous solution. 2. Incorporate a Solubilizing Agent: Add a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to the solution. 3. Gentle Heating and Agitation: Warm the solution gently while stirring to aid dissolution. Be cautious not to degrade the compound with excessive heat.
pH Shift 1. Use a Buffered System: Prepare your solutions using a buffer system to maintain a stable pH. 2. Verify pH: Measure and adjust the pH of the final solution to ensure it is within the optimal range for both solubility and stability.
Low Temperature 1. Check Saturation Point: The solubility of the compound may decrease at lower temperatures. If refrigeration is required, ensure the concentration is below the saturation point at that temperature. 2. Re-dissolution: If precipitation occurs upon cooling, gentle warming and agitation may redissolve the compound.

Issue 2: Incomplete Dissolution of this compound Powder

Possible Cause Troubleshooting Steps
Insufficient Solvent Volume or Solubilizing Agent 1. Increase Solvent Volume: Ensure you are using a sufficient volume of the solvent system to dissolve the desired concentration of the compound. 2. Increase Solubilizer Concentration: If using a co-solvent or cyclodextrin, incrementally increase its concentration.
Ineffective Mixing 1. Use Appropriate Agitation: Employ methods such as vortexing or sonication to enhance the dissolution process. 2. Allow Sufficient Time: Ensure adequate time is allowed for the compound to dissolve completely with continuous stirring.
Particle Size of the Powder 1. Particle Size Reduction (if feasible): If you have the capability, reducing the particle size of the powder can increase the surface area and improve the dissolution rate.

Data Presentation: Solubility of Cannabinoids in Different Solvent Systems

The following tables summarize solubility data for cannabinoids in various solvent systems. While specific quantitative data for this compound is limited in publicly available literature, the data for other cannabinoids like THC and CBD provide a valuable reference for formulation development.

Table 1: Estimated Solubility of Cannabinoids in Co-Solvent Systems

CannabinoidCo-Solvent SystemEstimated Solubility
THCEthanol/Water (proportions vary)Solubility increases significantly with higher ethanol concentration.[2]
Dronabinol (B3416174)50% Ethanol, 7.5% Propylene Glycol, 40% Buffered WaterStable solution at 0.5% w/w.[3]
CBDEthanol> 30 mg/mL[7]

Table 2: Effect of Cyclodextrins on Cannabinoid Solubility

CannabinoidCyclodextrin (in aqueous solution)Solubility Enhancement
Anandamide10% Hydroxypropyl-β-Cyclodextrin~1,000 to 30,000-fold increase[8]
THCβ-Cyclodextrin derivativesSignificant increase in aqueous solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

Objective: To prepare a 1 mg/mL stock solution of this compound in an ethanol and water co-solvent system.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Purified water (e.g., Milli-Q or equivalent)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh 10 mg of this compound powder and place it in a sterile glass vial.

  • Add 5 mL of ethanol to the vial.

  • Place a small, sterile stir bar in the vial and place it on a magnetic stirrer.

  • Stir the mixture at room temperature until the powder is completely dissolved. This may take several minutes.

  • Slowly add 5 mL of purified water to the ethanol solution while continuously stirring. Add the water dropwise to avoid shocking the solution and causing precipitation.

  • Continue stirring for an additional 10-15 minutes to ensure a homogenous solution.

  • Visually inspect the solution for any undissolved particles or precipitation.

  • Store the final 1 mg/mL solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Preparation of a this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mg/mL aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in purified water. For example, dissolve 1 g of HP-β-CD in 10 mL of water. Stir until the cyclodextrin is fully dissolved.

  • Weigh 10 mg of this compound powder and add it to the 10 mL of the 10% HP-β-CD solution.

  • Place a sterile stir bar in the vial and stir the mixture on a magnetic stirrer at room temperature.

  • Allow the mixture to stir for several hours (e.g., 4-6 hours) or overnight to ensure maximum complexation and dissolution.

  • After stirring, visually inspect the solution for clarity. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.

  • Store the final 1 mg/mL solution in a well-sealed, light-protected container.

Visualizations

G cluster_0 This compound cluster_1 CB1/CB2 Receptors (GPCR) cluster_2 Intracellular Signaling Cascade Levonantradol Levonantradol CB1_CB2 CB1/CB2 Receptors Levonantradol->CB1_CB2 Binds to G_protein Gi/o Protein Activation CB1_CB2->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Activation G_protein->MAPK Ion_Channels Modulation of Ion Channels (↓ Ca2+, ↑ K+) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Antiemesis) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Signaling pathway of this compound via CB1/CB2 receptors.

G start Start: Insoluble Levonantradol HCl dissolution_method Select Dissolution Method start->dissolution_method cosolvency Co-solvency (e.g., Ethanol/Water) dissolution_method->cosolvency Option 1 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) dissolution_method->cyclodextrin Option 2 ph_adjustment pH Adjustment dissolution_method->ph_adjustment Option 3 prepare_solution Prepare Solution cosolvency->prepare_solution cyclodextrin->prepare_solution ph_adjustment->prepare_solution check_solubility Check for Complete Dissolution prepare_solution->check_solubility soluble Solution is Clear (Proceed with Experiment) check_solubility->soluble Yes not_soluble Precipitation or Incomplete Dissolution check_solubility->not_soluble No troubleshoot Troubleshoot (Refer to Guide) not_soluble->troubleshoot troubleshoot->dissolution_method

Caption: Experimental workflow for dissolving this compound.

References

Optimizing dosage of Levonantradol Hydrochloride to minimize psychoactive side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Levonantradol (B1675165) Hydrochloride to minimize psychoactive side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Levonantradol Hydrochloride and what is its mechanism of action?

Levonantradol is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (THC). It functions as a potent agonist at both CB1 and CB2 cannabinoid receptors. Its therapeutic effects, such as analgesia and antiemesis, are mediated through the activation of these receptors. However, its psychoactive side effects are primarily attributed to the activation of CB1 receptors in the central nervous system.

Q2: What are the known psychoactive side effects of Levonantradol?

In clinical studies, the most commonly reported psychoactive side effects include drowsiness, dizziness, sedation, dry mouth, altered perception, and dysphoria (a state of unease or general dissatisfaction).[1][2] Preclinical studies in animal models have observed effects such as decreased locomotor activity, catalepsy, and bradykinesia, which are considered indicators of central nervous system depression and psychoactive potential.

Q3: Is there a recommended starting dose for preclinical animal studies?

The optimal starting dose will depend on the specific animal model and the intended therapeutic effect being investigated. However, based on available preclinical data, it is advisable to begin with a low dose and perform a dose-escalation study to determine the therapeutic window in your specific experimental setup. Observing for the onset of psychoactive-like behaviors (e.g., catalepsy, decreased locomotion) as the dose is increased is crucial.

Q4: How can I minimize psychoactive side effects in my experiments?

Minimizing psychoactive side effects is key to isolating and accurately measuring the desired therapeutic effects of Levonantradol. Here are several strategies:

  • Dose Titration: The most critical factor is careful dose selection. Begin with low doses and gradually increase to find the minimum effective dose for the desired therapeutic effect with the least psychoactive manifestation. The dose-response tables below provide a starting point for identifying this therapeutic window.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug, potentially altering the onset and intensity of psychoactive effects.

  • Adjuvant Therapies: Co-administration of other compounds can potentially mitigate psychoactive effects. For example, in studies with THC, cannabidiol (B1668261) (CBD) has been shown to counteract some of its psychoactive properties. Similar strategies could be explored with Levonantradol, though specific research is needed.

Q5: What is the therapeutic window for Levonantradol?

The therapeutic window is the dosage range where Levonantradol is effective for its intended purpose (e.g., analgesia, antiemesis) without causing unacceptable levels of psychoactive side effects. This window can be narrow and may vary between subjects and animal models. The provided dose-response tables offer insights into this window based on existing clinical data.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Action
High incidence of sedation and motor impairment in animal subjects, confounding behavioral assays. The administered dose of Levonantradol is likely too high, leading to significant CB1 receptor-mediated psychoactive effects.1. Reduce the dosage to the lower end of the effective range identified in your dose-escalation study. 2. Refer to the preclinical dose-response table to identify a dose with a better-predicted separation of effects. 3. Consider a different route of administration that may alter the peak plasma concentration and reduce acute sedative effects.
Difficulty in achieving desired therapeutic effect (e.g., analgesia) without observing psychoactive side effects. The therapeutic window for your specific experimental model and outcome measure may be very narrow. The psychoactive and therapeutic effects may be occurring at very similar dose thresholds.1. Implement more sensitive assays for your therapeutic endpoint to detect effects at lower doses. 2. Explore co-administration with a compound that may mitigate psychoactive effects (requires validation). 3. Re-evaluate if Levonantradol is the most suitable agonist for your research goal if a clear separation of effects cannot be achieved.
Variability in psychoactive responses across experimental subjects. Individual differences in metabolism, CB1 receptor density, or sensitivity can lead to varied responses to the same dose of Levonantradol.1. Increase the sample size to ensure statistical power can account for individual variability. 2. Ensure consistent administration techniques and environmental conditions for all subjects. 3. If possible, screen subjects for baseline locomotor activity or other relevant behaviors to identify outliers before drug administration.

Quantitative Data Summary

Clinical Dose-Response: Antiemetic Efficacy vs. Side Effects

The following table summarizes data from a dose-escalation study of intramuscular Levonantradol in patients undergoing chemotherapy.

Dosage (mg, i.m.) Antiemetic Response (% of Patients with Complete or Partial Response) Dysphoria (% of Patients) Somnolence (% of Patients) Dry Mouth (% of Patients)
0.5 - 1.589%16% (at 1.0 - 1.5 mg)48%32%

Data adapted from a study on the antiemetic effect of intramuscular levonantradol in patients receiving anticancer chemotherapy.[1]

Clinical Side Effect Profile at a Fixed Dose

This table details the side effects observed in a clinical trial comparing a single intramuscular dose of Levonantradol to oral THC.

Drug Dosage Drowsiness (% of Patients) Dizziness (% of Patients)
Levonantradol1 mg, i.m.91.7%91.7%
delta-9-THC15 mg, oral97.3%97.3%

Data from a comparative study on the antiemetic efficacy of levonantradol and delta-9-tetrahydrocannabinol.[2]

Analgesic Efficacy in Cancer Pain
Drug Dosage Comparable Analgesic Common Side Effects
Levonantradol1.5 - 3.0 mg, i.m.Codeine 50 - 120 mgPsychotropic effects

Qualitative summary from a systematic review on the analgesic effects of cannabinoids.

Experimental Protocols

Assessment of Psychoactive Effects in Rodents: The Cannabinoid Tetrad

The "tetrad" is a battery of four tests used to characterize the in vivo effects of cannabinoid agonists and is indicative of CB1 receptor activation and potential psychoactivity.

  • Hypolocomotion (Spontaneous Activity):

    • Apparatus: Open field arena with automated beam breaks or video tracking software.

    • Procedure:

      • Habituate the animal to the testing room for at least 30 minutes.

      • Administer this compound at the desired dose and route.

      • At the time of peak drug effect (determined in pilot studies), place the animal in the center of the open field arena.

      • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 10-30 minutes).

    • Endpoint: A significant decrease in locomotor activity compared to vehicle-treated controls is indicative of a CB1-mediated sedative effect.

  • Catalepsy (Bar Test):

    • Apparatus: A horizontal bar raised to a height where the mouse or rat's front paws can be placed on it, with its hind paws on the bench.

    • Procedure:

      • Following drug administration and at the time of peak effect, gently place the animal's forepaws on the bar.

      • Start a stopwatch and measure the time until the animal removes both paws from the bar and returns to a normal posture.

      • A cut-off time (e.g., 60-120 seconds) should be established to avoid prolonged testing.

    • Endpoint: An increase in the time the animal remains immobile on the bar is a measure of catalepsy, a classic sign of potent CB1 agonism.

  • Analgesia (Hot Plate Test):

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

    • Procedure:

      • Determine the baseline latency for each animal to show a nociceptive response (e.g., hind paw lick, jumping) before drug administration.

      • Administer Levonantradol or vehicle.

      • At the time of peak effect, place the animal on the hot plate and record the latency to the first nociceptive response.

      • A cut-off time (e.g., 30-45 seconds) is essential to prevent tissue damage.

    • Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

  • Hypothermia:

    • Apparatus: A rectal thermometer suitable for rodents.

    • Procedure:

      • Measure the baseline core body temperature of the animal before drug administration.

      • Administer Levonantradol or vehicle.

      • Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

    • Endpoint: A significant decrease in core body temperature is a characteristic effect of CB1 receptor activation.

Visualizations

G cluster_0 Levonantradol Administration cluster_1 Experimental Readouts cluster_2 Optimization Goal Dose Escalation Dose Escalation Therapeutic Effect Therapeutic Effect Dose Escalation->Therapeutic Effect Measure Efficacy Psychoactive Side Effect Psychoactive Side Effect Dose Escalation->Psychoactive Side Effect Monitor for Adverse Events Therapeutic Window Therapeutic Window Therapeutic Effect->Therapeutic Window Maximize Psychoactive Side Effect->Therapeutic Window Minimize

Caption: Logical workflow for optimizing Levonantradol dosage.

G cluster_0 CB1 Receptor (CNS) cluster_1 CB2 Receptor (Periphery/Immune Cells) Levonantradol Levonantradol Psychoactive Effects Psychoactive Effects Levonantradol->Psychoactive Effects Analgesia (Supraspinal) Analgesia (Supraspinal) Levonantradol->Analgesia (Supraspinal) Antiemesis Antiemesis Levonantradol->Antiemesis Analgesia (Inflammatory) Analgesia (Inflammatory) Levonantradol->Analgesia (Inflammatory) Anti-inflammatory Effects Anti-inflammatory Effects Levonantradol->Anti-inflammatory Effects

Caption: Levonantradol's dual action on CB1 and CB2 receptors.

G Start Start Administer Dose Administer Dose Start->Administer Dose Observe for Catalepsy Observe for Catalepsy Administer Dose->Observe for Catalepsy Record Latency Record Latency Observe for Catalepsy->Record Latency Yes Animal Returns to Normal Posture Animal Returns to Normal Posture Observe for Catalepsy->Animal Returns to Normal Posture No Record Latency->Animal Returns to Normal Posture End End Animal Returns to Normal Posture->End

Caption: Experimental workflow for the catalepsy bar test.

References

Technical Support Center: Enhancing Oral Bioavailability of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Levonantradol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound, a cannabinoid analogue, are its poor aqueous solubility and extensive first-pass metabolism.[1][2][3] Like other cannabinoids, its lipophilic nature leads to low dissolution rates in the gastrointestinal fluids.[1][4] Following absorption, the drug is transported via the portal vein to the liver, where it undergoes significant metabolism, reducing the amount of active drug that reaches systemic circulation.[5][6][7]

Q2: What formulation strategies can be employed to overcome these challenges?

A2: Several advanced formulation strategies can enhance the oral bioavailability of poorly soluble and highly metabolized drugs like this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), improve solubilization of the drug in the gastrointestinal tract.[1][8][9] Upon contact with aqueous media, they spontaneously form nanoemulsions, which increase the surface area for absorption.[10]

  • Nanoparticle Systems: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) encapsulate the drug in a solid lipid matrix.[11][12][13] These systems can enhance absorption and may promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[13]

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create a prodrug with improved absorption characteristics.[14][15][16] The prodrug is then converted back to the active parent drug within the body.[17]

Q3: How do lipid-based formulations improve the bioavailability of lipophilic drugs?

A3: Lipid-based formulations, particularly SNEDDS, consist of a mixture of oils, surfactants, and co-solvents that dissolve the lipophilic drug.[9][10] When this mixture comes into contact with the aqueous environment of the gut, it forms a fine oil-in-water nanoemulsion with a large surface area.[10] This enhances the dissolution of the drug and can also stimulate the lymphatic transport pathway, which drains into the systemic circulation, thereby bypassing the liver and reducing the impact of first-pass metabolism.[1][13]

Q4: Can co-administration with other agents improve this compound's bioavailability?

A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, piperine, a component of black pepper, has been shown to inhibit metabolic enzymes in the intestine and liver, which can reduce the first-pass metabolism of co-administered drugs.[18][19] Incorporating such agents into formulations like pro-nano lipospheres (PNLs) can lead to a significant increase in oral bioavailability.[18][19]

Troubleshooting Guides

Issue 1: Poor and inconsistent results in in vitro dissolution studies.

Potential Cause Troubleshooting Step
Drug Precipitation in Aqueous Medium When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent the compound from "crashing out."[20]
Inappropriate Dissolution Medium The dissolution medium should be selected to mimic physiological conditions. Test a range of pH values (typically 1.2-6.8) to reflect the gastrointestinal tract.[21] For highly insoluble compounds, the use of surfactants in the medium may be necessary to achieve sink conditions.[21]
Variability in Formulation Preparation Ensure a standardized and reproducible protocol for preparing your formulation (e.g., LBDDS, nanoparticles). Inconsistent particle size or drug loading will lead to variable dissolution rates.
Compound Aggregation If you suspect aggregation, consider reformulating with surfactants or other anti-aggregation agents to ensure a stable dispersion.[20]

Issue 2: Low oral bioavailability in preclinical animal studies despite successful in vitro results.

Potential Cause Troubleshooting Step
Extensive First-Pass Metabolism The liver and gut wall can extensively metabolize the drug before it reaches systemic circulation.[5][6] Consider formulation strategies that promote lymphatic uptake, such as LBDDS or NLCs, to bypass the liver.[1][13]
Efflux by Transporters P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the gut lumen.[19] Investigate the use of P-gp inhibitors or design formulations that can circumvent this mechanism.
Poor Permeability Across Intestinal Epithelium Even if dissolved, the drug may have poor permeability. Prodrug strategies can be employed to target specific transporters (e.g., peptide transporters) to enhance absorption.[16]
Food Effects The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic drugs.[22] Conduct pharmacokinetic studies in both fasted and fed states to assess any food effect.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Cannabinoid Formulations (Hypothetical Data for this compound)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug (Aqueous Suspension) 25 ± 54.0 ± 1.0150 ± 30100 (Reference)
Lipid-Based Formulation (SNEDDS) 150 ± 251.5 ± 0.5900 ± 120600
Nanostructured Lipid Carriers (NLCs) 120 ± 202.0 ± 0.51050 ± 150700
Prodrug 100 ± 152.5 ± 0.5750 ± 100500

Data are presented as mean ± standard deviation. This table is for illustrative purposes and based on typical improvements seen with enhanced formulations for cannabinoids.[3][10][23]

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Tween 80, Kolliphor RH40), and co-solvents (e.g., Transcutol HP, ethanol).[9]

    • Select excipients that show high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent.

    • Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed.[24]

  • Characterization:

    • Dilute the pre-concentrate with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the resulting droplet size, polydispersity index (PDI), and zeta potential.[24] Droplet sizes should ideally be below 200 nm for effective absorption.

Protocol 2: In Vitro Dissolution Testing of an Enhanced Formulation

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[25]

  • Dissolution Medium: Prepare a dissolution medium that mimics the relevant physiological conditions (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).[21]

  • Procedure:

    • Fill the dissolution vessels with the appropriate volume of pre-warmed (37°C) dissolution medium.

    • Place the encapsulated formulation (e.g., SNEDDS in a hard gelatin capsule) in the vessel.

    • Rotate the paddle at a specified speed (e.g., 50-100 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualizations

G cluster_0 Oral Drug Administration Pathway A Oral Administration of This compound B Dissolution in GI Fluids A->B C Absorption Across Intestinal Wall B->C D Portal Vein Circulation C->D E First-Pass Metabolism in Liver D->E F Systemic Circulation E->F G Low Bioavailability E->G High Extraction

Caption: Standard oral absorption pathway showing first-pass metabolism.

G cluster_1 Bioavailability Enhancement Strategies cluster_2 LBDDS / Nanoparticles cluster_3 Prodrug Approach L1 Enhanced Solubilization & Dissolution L2 Lymphatic Uptake L1->L2 L3 Bypass Liver L2->L3 End Increased Bioavailability L3->End P1 Improved Permeability (Transporter-mediated) P2 Increased Absorption P1->P2 P2->End Start Oral Administration of Enhanced Formulation Start->L1 Start->P1

Caption: Mechanisms for improving oral bioavailability.

G cluster_0 Experimental Workflow for Formulation Development A 1. Excipient Screening B 2. Formulation Optimization (e.g., Phase Diagrams) A->B C 3. Physicochemical Characterization (Size, PDI, Drug Load) B->C D 4. In Vitro Dissolution Studies C->D E 5. In Vivo Pharmacokinetic Studies D->E F 6. Data Analysis & Comparison E->F

Caption: Workflow for developing enhanced oral formulations.

References

Troubleshooting inconsistent results in Levonantradol Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levonantradol (B1675165) Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is Levonantradol Hydrochloride and what is its primary mechanism of action?

This compound is a potent synthetic analog of dronabinol (B3416174) (a form of THC). It functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade influences various physiological processes, including pain perception, emesis, and neurotransmitter release.[1] Levonantradol is noted to be approximately 30 times more potent than THC.[1]

Q2: My experimental results with Levonantradol show significant variability between assays. What are the common causes?

Inconsistent results in experiments with Levonantradol and other synthetic cannabinoids can stem from several factors:

  • Compound Solubility and Stability: Levonantradol is highly lipophilic, leading to poor aqueous solubility.[1] Issues with solubility can result in inaccurate concentrations in your assays. The compound's stability in solution, especially in aqueous buffers and under light or certain temperature conditions, can also be a source of variability.

  • Vehicle Effects: The vehicle used to dissolve Levonantradol can independently affect the experimental system. Common solvents like DMSO, ethanol, or specific surfactants may have off-target effects, especially at higher concentrations.

  • Assay Conditions: Minor variations in assay parameters such as incubation time, temperature, cell density, and buffer composition can significantly impact the results of sensitive assays like receptor binding and functional assays.

  • Pipetting and Handling: Due to its lipophilicity, Levonantradol can adhere to plastic surfaces. Inconsistent pipetting techniques or the use of certain plastics can lead to variations in the actual concentration of the compound delivered to the assay.

Q3: What is the recommended method for preparing this compound for in vivo studies?

For intramuscular administration in clinical trials, Levonantradol has been dissolved in a vehicle consisting of 5% ethanol, 5% Emulphor (a polyoxyethylated vegetable oil), and 90% sterile saline.[1] For preclinical animal studies, a similar vehicle or one containing a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline or phosphate-buffered saline (PBS) is often used to ensure solubility and bioavailability. It is critical to establish that the chosen vehicle does not produce confounding effects in the specific experimental model.

Q4: Are there known off-target effects for Levonantradol that could influence my results?

While Levonantradol's primary targets are the CB1 and CB2 receptors, like many synthetic cannabinoids, it may exhibit off-target activities, particularly at higher concentrations. Comprehensive off-target screening data for Levonantradol is not widely published. However, studies on other synthetic cannabinoids have shown interactions with a range of other GPCRs, ion channels, and enzymes.[2][3][4] If observing unexpected or inconsistent effects, consider the possibility of off-target pharmacology and, if possible, perform counter-screens against relevant targets.

Troubleshooting Guides

Inconsistent Receptor Binding Affinity (Ki)

Problem: You are observing significant variability in the Ki values for Levonantradol in your CB1/CB2 radioligand binding assays.

Possible Cause Troubleshooting Steps
Poor Solubility of Levonantradol Prepare stock solutions in 100% DMSO or ethanol. When diluting into aqueous assay buffer, ensure rapid mixing and avoid precipitation. Consider the use of a small percentage of BSA (e.g., 0.1-1%) in the assay buffer to improve solubility and reduce non-specific binding.
Radioligand Depletion Ensure that the concentration of the radioligand is well below its Kd and that the total binding does not exceed 10% of the total radioligand added to prevent ligand depletion artifacts.
Assay Not at Equilibrium Determine the time required to reach binding equilibrium for both the radioligand and Levonantradol at the assay temperature. Ensure your incubation time is sufficient to achieve equilibrium.
High Non-Specific Binding Reduce the concentration of the radioligand. Increase the number of wash steps. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). Optimize the concentration of BSA in the wash buffer.
Inconsistent Protein Concentration Ensure accurate and consistent protein concentration in all wells. Perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparations before each experiment.
Variable Functional Potency (EC50) in cAMP Assays

Problem: The EC50 values for Levonantradol in your cAMP functional assays are inconsistent across experiments.

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. Inconsistent receptor expression levels can occur with high passage numbers.
Inadequate Forskolin (B1673556) Stimulation For Gi-coupled receptors like CB1/CB2, optimize the concentration of forskolin used to stimulate adenylyl cyclase. Use a concentration that yields a robust but submaximal cAMP signal (typically around EC80) to ensure a sufficient window for detecting inhibition.
Compound Instability in Assay Medium Minimize the pre-incubation time of Levonantradol in aqueous buffers. Prepare dilutions immediately before use. The stability of cannabinoids in physiological buffers can be limited.[5]
Signal Out of Linear Range Ensure that both the basal and forskolin-stimulated cAMP levels fall within the linear range of your cAMP standard curve. Adjust cell number or forskolin concentration as needed.
DMSO/Vehicle Effects Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including controls. High concentrations of DMSO can affect cell membranes and enzyme activity. Typically, keep the final DMSO concentration below 0.5%.

Data Presentation

Quantitative data for Levonantradol from preclinical studies is not extensively consolidated in the literature, leading to challenges in direct comparison across different publications due to variations in experimental conditions. The following tables summarize representative data.

Table 1: Levonantradol Receptor Binding Affinity (Ki)

CompoundReceptorKi (nM)RadioligandMembrane SourceReference
LevonantradolCB1/CB2Potent agonist, specific values not consistently reported in comparative studies.--[6]
CP55,940 (Comparator)CB10.5 - 5.0[³H]CP55,940Rat Brain[7]
CP55,940 (Comparator)CB20.69 - 2.8[³H]CP55,940Spleen/Transfected Cells[7]
Δ⁹-THC (Comparator)CB1~40[³H]CP55,940Mouse Brain[6]
Δ⁹-THC (Comparator)CB2~36[³H]CP55,940Transfected Cells[6]

Table 2: Levonantradol In Vivo Analgesic and Antiemetic Dosing

SpeciesModelRouteEffective Dose RangeObserved EffectReference
MouseHot Plate Test--10-30x more potent than morphine[8]
RatHot Plate & Tail FlickIntrathecal4 - 40 µgDose-dependent increase in response latency[9]
HumanChemotherapy-Induced EmesisIntramuscular0.5 - 3.0 mgAntiemetic response[10]
HumanChemotherapy-Induced EmesisIntramuscular0.5 - 1.5 mgComplete or partial antiemetic response[11]

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebellum) or cells expressing the CB1 receptor in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

    • Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh TME buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in TME buffer, determine protein concentration, and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL BSA, pH 7.4).[1]

      • Levonantradol or other competing ligand at various concentrations.

      • Radioligand (e.g., [³H]CP55,940) at a final concentration below its Kd (e.g., 0.5-1.0 nM).

      • Membrane preparation (typically 10-50 µg of protein per well).

    • For non-specific binding, add a high concentration of a known CB1 agonist (e.g., 10 µM WIN55,212-2) instead of the test compound.

    • For total binding, add vehicle instead of a competing ligand.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C filter plates (pre-soaked in 0.5% PEI).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[2]

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Levonantradol.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Inhibition Assay

This protocol is a general guideline for a Gi-coupled receptor functional assay and should be optimized.

  • Cell Culture:

    • Culture cells stably expressing the CB1 or CB2 receptor (e.g., CHO-CB1, AtT20-CB1) in appropriate growth medium.

    • Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells once with serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add Levonantradol at various concentrations and incubate for 10-15 minutes at 37°C.

    • Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase.

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).

    • Perform the cAMP detection assay following the kit's instructions.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the data to the forskolin-only control (100% activity) and basal control (0% activity).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP against the log concentration of Levonantradol.

    • Determine the EC50 value using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked Levonantradol Levonantradol Levonantradol->CB1R Binds & Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (inhibited) cAMP->PKA Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) PKA->Downstream G cluster_prep Compound & Reagent Preparation cluster_assay Assay Conditions cluster_analysis Data Analysis start Inconsistent Results (e.g., variable EC50) solubility Check Solubility - Use 100% DMSO/EtOH stock - Sonicate if needed - Visually inspect for precipitate start->solubility Is compound fully dissolved? stability Assess Stability - Prepare fresh dilutions - Protect from light - Minimize time in buffer start->stability Is compound degrading? vehicle Verify Vehicle Control - Test vehicle alone - Keep final [DMSO] <0.5% start->vehicle Does vehicle have an effect? cells Standardize Cells - Use low, consistent passage - Check viability & density start->cells Are cells consistent? params Optimize Parameters - Incubation time & temp - Forskolin concentration (cAMP) - Radioligand concentration (Binding) start->params Are assay conditions optimal? handling Review Handling - Use low-binding plates/tips - Ensure proper mixing start->handling Is technique consistent? curve_fit Check Curve Fit - Ensure proper baseline & max - Review software parameters start->curve_fit Is data analysis correct? solubility->params stability->params controls Validate Controls - Consistent positive/negative - Acceptable Z'-factor curve_fit->controls

References

Technical Support Center: Managing Adverse Effects of Levonantradol Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levonantradol Hydrochloride in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common adverse effects observed with this compound administration in preclinical animal models?

A1: this compound, a potent synthetic cannabinoid agonist, can induce a range of dose-dependent adverse effects, primarily mediated by the activation of CB1 receptors in the central nervous system. The most commonly reported effects in rodents include:

  • Hypothermia: A significant drop in core body temperature.

  • Catalepsy: A state of immobility and failure to correct an externally imposed posture.

  • Hypolocomotion: A decrease in spontaneous movement and overall activity.

  • Respiratory Depression: A reduction in breathing rate and tidal volume.[1][2][3][4][5]

  • Seizures: At higher doses, synthetic cannabinoids can induce convulsive episodes.

Q2: How can I mitigate Levonantradol-induced hypothermia in my animal models?

A2: Managing hypothermia is crucial for animal welfare and data integrity. Consider the following strategies:

  • Environmental Temperature Control: Maintain the ambient temperature of the housing and experimental rooms at the higher end of the recommended range for the species (e.g., 26-28°C for rodents).

  • Supplemental Heating: Provide supplemental heat sources such as warming pads or heat lamps. Ensure that animals can move away from the heat source to prevent hyperthermia.

  • CB1 Receptor Antagonism: Pre-treatment with a CB1 receptor antagonist like Rimonabant can attenuate or block the hypothermic effects of cannabinoid agonists.[6] However, the effectiveness of Rimonabant in reversing hypothermia can vary depending on the route of administration of the agonist.[7]

  • Monitoring: Continuously monitor the animal's core body temperature using a rectal probe or implantable telemetry device.

Q3: My animals are exhibiting catalepsy after Levonantradol administration. What can I do?

A3: Catalepsy is a hallmark of potent CB1 receptor agonism. Here are some approaches to manage this effect:

  • Dose Reduction: The most straightforward approach is to lower the dose of Levonantradol if the experimental design allows.

  • Pharmacological Intervention:

    • Cannabidiol (CBD): Pre-treatment with CBD has been shown to attenuate catalepsy induced by CB1 receptor agonists.[8][9] The proposed mechanism involves the activation of 5-HT1A receptors.[8][9]

    • Dopamine (B1211576) Agonists: Both D1 and D2 dopamine receptor agonists have been shown to attenuate the motor dysfunction, including catalepsy, caused by levonantradol.[10]

  • Supportive Care: Ensure animals in a cataleptic state have easy access to food and water and are in a safe posture to prevent injury.

Q4: I am concerned about respiratory depression. How should I monitor for and manage this?

A4: Respiratory depression is a serious potential side effect.

  • Monitoring:

    • Visual Observation: Closely observe the animal's breathing rate and effort.

    • Whole-Body Plethysmography: For quantitative assessment, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute ventilation.[1][2][4][5]

  • Management:

    • CB1 Receptor Antagonism: The respiratory depressant effects of cannabinoid agonists can be blocked by CB1 receptor antagonists.[5]

    • Supportive Care: In severe cases, ensure a clear airway and provide supplemental oxygen if necessary. Be prepared for veterinary intervention.

Q5: What should I do if an animal experiences seizures after Levonantradol administration?

A5: Seizures are a less common but severe adverse effect.

  • Immediate Care:

    • Ensure the animal's safety by removing any objects from the cage that could cause injury during a convulsion.

    • Place the animal on a soft surface.

  • Pharmacological Intervention:

    • Anticonvulsants: Standard anticonvulsant drugs may be effective, although specific interactions with Levonantradol are not well-documented.

    • Cannabidiol (CBD): CBD has demonstrated anticonvulsant properties in various preclinical models of seizures and may be a potential therapeutic option.[11][12]

  • Veterinary Consultation: Seek immediate veterinary assistance for any seizure activity.

Q6: Is there a reversal agent for Levonantradol overdose?

A6: While there is no specific FDA-approved reversal agent for cannabinoid overdose, some experimental approaches have been explored:

  • CB1 Receptor Antagonists: As mentioned, compounds like Rimonabant can reverse many of the central effects of cannabinoid agonists by blocking the CB1 receptor.

  • Naloxone (B1662785): There is some preclinical and anecdotal clinical evidence suggesting that the opioid antagonist naloxone may reverse some of the CNS depressant effects of cannabinoids, possibly due to interactions between the opioid and endocannabinoid systems.[6][13] However, its efficacy is not definitively established.

Quantitative Data Summary

The following tables summarize quantitative data on the adverse effects of cannabinoid agonists and the efficacy of management strategies from preclinical studies. Note that data specific to Levonantradol is limited, and information from studies using other potent synthetic cannabinoids is included for reference.

Table 1: Dose-Dependent Adverse Effects of Cannabinoid Agonists in Rodents

Cannabinoid AgonistAnimal ModelDoseAdverse EffectMagnitude of EffectCitation
LevonantradolRhesus MonkeysAcute administrationCNS Depression (ataxia, ptosis, dozing)Not Quantified[9]
LevonantradolRodentsNot SpecifiedDysphoria, memory impairment, motor incoordinationNot Quantified[14]
Δ9-THCMice10 mg/kgCatalepsySignificant increase in latency to descend from a bar[7]
CP55,940 & Δ9-THCMiceDose-dependentRespiratory DepressionRobust suppression of minute ventilation and tidal volume[1][2][4][5]
CUMYL-4CN-BINACARodentsNot SpecifiedHypothermiaDrop of 7°C in body temperature[15]

Table 2: Efficacy of Interventions for Cannabinoid-Induced Adverse Effects

InterventionAnimal ModelCannabinoid AgonistAdverse EffectDose of InterventionEfficacyCitation
RimonabantRatsΔ9-THCBehavioral Effects1 mg/kgFunctional half-life of ~2 hours for antagonism[16]
RimonabantRats (diet-induced obese)Rimonabant (as treatment)Body Weight3, 10 mg/kg POSignificant reduction in body weight, fully accounted for by reduced food intake[6]
Cannabidiol (CBD)MiceWIN55,212-2Catalepsy5, 15, 30, 60 mg/kg, ipDose-dependent attenuation of catalepsy[8][9]
Cannabidiol (CBD)MiceOxycodone (withdrawal)Gastrointestinal Symptoms10, 30, 100 mg/kg, ipDose-dependent reduction[17]
Cannabidiol (CBD)MiceTMEV InfectionSeizures180 mg/kgSignificant reduction in seizure frequency and severity[11]
D1 & D2 Dopamine AgonistsMiceLevonantradolMotor DysfunctionNot SpecifiedAttenuated motor dysfunction[10]

Experimental Protocols

1. Catalepsy Bar Test

  • Apparatus: A horizontal bar (0.7-0.9 cm in diameter) is placed at a height of 3-8 cm above a flat surface.[18]

  • Procedure:

    • Gently place the animal's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.

  • Data Analysis: The latency to descend is recorded. A significant increase in latency compared to vehicle-treated animals indicates catalepsy.

2. Body Temperature Monitoring

  • Method 1: Rectal Probe:

    • Gently restrain the animal.

    • Lubricate a rectal thermometer probe with a non-irritating, water-soluble lubricant.

    • Insert the probe approximately 2-3 cm into the rectum of a mouse or 4-5 cm for a rat.

    • Wait for the temperature reading to stabilize before recording. Note: This method can induce stress and transiently increase body temperature.[15]

  • Method 2: Infrared Thermometry:

    • Hold the mouse by the nape of the neck and tail to expose the lower abdomen.

    • Position the infrared thermometer sensor 2-5 mm away from the abdominal surface.

    • Record the temperature reading. Note: Surface temperature is typically lower than core body temperature, but changes in temperature can be reliably tracked.[19][20]

  • Method 3: Implantable Telemetry:

    • Surgically implant a telemetry device according to the manufacturer's instructions.

    • Allow for a post-operative recovery period.

    • The device will continuously transmit core body temperature data to a receiver. This is the most accurate and least stressful method for continuous monitoring.

3. Seizure Scoring (Modified Racine Scale)

  • Stage 1: Mouth and facial movements.

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling with generalized tonic-clonic seizures.

  • Procedure: After administration of Levonantradol, observe the animal continuously for a defined period (e.g., 30-60 minutes) and record the highest seizure stage reached.

4. Respiratory Function Assessment (Whole-Body Plethysmography)

  • Apparatus: A whole-body plethysmograph chamber connected to a transducer and data acquisition system.

  • Procedure:

    • Calibrate the plethysmograph according to the manufacturer's instructions.

    • Place the animal in the chamber and allow for an acclimatization period.

    • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation).

    • Administer Levonantradol and return the animal to the chamber.

    • Record respiratory parameters at specified time points post-administration.

  • Data Analysis: Compare post-treatment respiratory parameters to baseline values to quantify the degree of respiratory depression.[1][2][4][5]

Visualizations

Levonantradol_Adverse_Effect_Pathway cluster_effects Adverse Effects Levonantradol Levonantradol Hydrochloride CB1R CB1 Receptor (Central Nervous System) Levonantradol->CB1R Binds and Activates G_Protein Gi/o Protein Activation CB1R->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Altered Neuronal Activity cAMP->Neuronal_Activity Hypothermia Hypothermia Neuronal_Activity->Hypothermia Catalepsy Catalepsy Neuronal_Activity->Catalepsy Resp_Depression Respiratory Depression Neuronal_Activity->Resp_Depression Seizures Seizures (High Doses) Neuronal_Activity->Seizures Troubleshooting_Workflow cluster_hypothermia Hypothermia cluster_catalepsy Catalepsy cluster_resp_depression Respiratory Depression cluster_seizures Seizures Start Adverse Effect Observed Identify Identify Specific Adverse Effect Start->Identify Temp_Control Increase Ambient Temp & Provide Heat Source Identify->Temp_Control Hypothermia Dose_Reduce Consider Dose Reduction Identify->Dose_Reduce Catalepsy Monitor_Resp Monitor Respiration (Plethysmography) Identify->Monitor_Resp Respiratory Depression Ensure_Safety Ensure Animal Safety Identify->Ensure_Safety Seizures Monitor_Temp Monitor Core Temperature Temp_Control->Monitor_Temp Reversal Consider Reversal Agent (e.g., Rimonabant) Monitor_Temp->Reversal Admin_CBD Administer CBD (Pre-treatment) Dose_Reduce->Admin_CBD Admin_CBD->Reversal Supportive_Care Provide Supportive Care (e.g., Oxygen) Monitor_Resp->Supportive_Care Supportive_Care->Reversal Vet_Consult Consult Veterinarian Immediately Ensure_Safety->Vet_Consult Logical_Relationship_Interventions Levonantradol Levonantradol CB1_Agonism CB1 Receptor Agonism Levonantradol->CB1_Agonism Causes Adverse_Effects Adverse Effects (Hypothermia, Catalepsy, etc.) CB1_Agonism->Adverse_Effects Leads to Rimonabant Rimonabant (CB1 Antagonist) Rimonabant->CB1_Agonism Blocks CBD Cannabidiol (CBD) HT1A_Receptor 5-HT1A Receptor Activation CBD->HT1A_Receptor Activates HT1A_Receptor->Adverse_Effects Attenuates (Catalepsy)

References

Technical Support Center: Refinement of Levonantradol Hydrochloride Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Levonantradol Hydrochloride for higher purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more steps.Ensure anhydrous conditions, especially during the formation of the dibenzopyran ring. Use of a drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves can be beneficial.[1] Optimize reaction times and temperatures for each step.
Side reactions leading to the formation of byproducts.Control the reaction temperature closely, as higher temperatures can favor the formation of isomers and degradation products. Use of a Lewis acid catalyst in the presence of a molecular sieve can improve selectivity and yield in cyclization reactions.[2]
Loss of product during purification.Optimize recrystallization solvent systems to maximize crystal recovery. In chromatographic purification, ensure proper column packing and elution gradient to minimize band broadening and product loss.
Presence of Isomeric Impurities (e.g., Δ⁸-THC analogs) Acid-catalyzed cyclization can lead to the formation of various isomers.Use a milder Lewis acid catalyst for the cyclization step. Purification by Simulated Moving Bed (SMB) chromatography or preparative HPLC with a suitable chiral stationary phase can effectively separate stereoisomers.[3]
Inadequate purification.Employ chiral HPLC for the final purification step. Polysaccharide-based chiral stationary phases have shown good performance in separating cannabinoid isomers.[4] Multiple recrystallization cycles may be necessary to remove trace impurities.[5]
Incomplete Crystallization or Oiling Out Improper solvent choice for recrystallization.The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Screen a variety of solvents or solvent mixtures to find the optimal conditions.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]
Presence of significant impurities inhibiting crystal lattice formation.Perform a preliminary purification step, such as flash chromatography, before the final recrystallization.
Broad or Tailing Peaks in HPLC Analysis Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase composition to improve solubility.
Secondary interactions with the stationary phase.Add a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase to improve peak shape, especially for acidic or basic compounds.[4]
Column overload.Reduce the injection volume or the concentration of the sample.
Inaccurate Purity Assessment by NMR Overlapping signals from impurities and the main compound.Use a high-field NMR spectrometer (e.g., 800 MHz) for better signal dispersion.[7] Two-dimensional NMR techniques (e.g., COSY, HSQC) can help in resolving overlapping signals and identifying impurities.
Presence of residual solvents.Ensure the sample is thoroughly dried under vacuum before NMR analysis. The presence of residual solvents can interfere with the integration of proton signals used for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring high stereochemical purity of Levonantradol?

A1: The most critical step is the final purification, which must be capable of separating the desired (-)-enantiomer from other stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[4] The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.

Q2: How can I identify the impurities present in my crude this compound sample?

A2: A combination of analytical techniques is recommended for impurity profiling. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, can elucidate the structure of the impurities.[7][8] Co-injection with synthesized potential impurities in an HPLC system can confirm their identity.[8]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not extensively published, for similar cannabinoid compounds, non-polar solvents like pentane (B18724) or heptane, often in combination with a more polar co-solvent, are used.[9] The selection of an appropriate solvent requires experimental screening to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][10]

Q4: What are the key parameters to optimize in a chiral HPLC method for Levonantradol purification?

A4: The key parameters to optimize include:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for cannabinoid separations.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The ratio of these solvents significantly impacts retention and resolution.

  • Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.

  • Temperature: Column temperature can influence enantioselectivity.

Q5: Can I use Gas Chromatography (GC) for the purity analysis of this compound?

A5: GC can be used, but it requires derivatization of the hydroxyl groups to prevent thermal degradation in the injector port. HPLC is generally the preferred method as it allows for direct analysis without derivatization.[9][11]

Experimental Protocols

A detailed, multi-step synthesis of Levonantradol has been described.[12][13] The following is a generalized protocol for the final purification stages:

Preparative Chiral HPLC Purification
  • Column: A polysaccharide-based chiral stationary phase column suitable for preparative scale separations.

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized based on analytical scale separations to achieve baseline resolution of the enantiomers.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration that avoids column overload.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the desired (-)-enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified Levonantradol.

Final Recrystallization
  • Solvent Selection: Based on solubility tests, select a solvent or a binary solvent system in which the purified Levonantradol has high solubility at the solvent's boiling point and low solubility at 0-4 °C.

  • Dissolution: Dissolve the purified Levonantradol from the HPLC step in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Crystallization: Once crystallization begins, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under high vacuum to a constant weight.[5][14]

Purity and Yield Data

The following table summarizes typical purity and yield data for cannabinoid synthesis and purification, which can serve as a benchmark for the refinement of this compound synthesis.

Purification Method Compound Purity Achieved Yield Reference
Crystallization(-)-trans-Cannabidiol (CBD)>99%41% (overall synthesis)[3]
Simulated Moving Bed (SMB) ChromatographyDronabinol (B3416174)>95%Not specified[3]
Preparative SFC (chiral and achiral steps)(–)-Δ⁹-THC>99% enantiomeric purityNot specified
Active Carbon Treatment and CrystallizationΔ⁹-THC acid98%Not specified[9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Crude Levonantradol cluster_purification Purification cluster_analysis Quality Control Start Start Reaction_Steps Multi-step Organic Synthesis Start->Reaction_Steps Crude_Product Crude this compound Reaction_Steps->Crude_Product Flash_Chromatography Flash Chromatography (Optional) Crude_Product->Flash_Chromatography Chiral_HPLC Preparative Chiral HPLC Flash_Chromatography->Chiral_HPLC Recrystallization Final Recrystallization Chiral_HPLC->Recrystallization Purity_Analysis HPLC and NMR Analysis Recrystallization->Purity_Analysis Final_Product High-Purity Levonantradol HCl Purity_Analysis->Final_Product Troubleshooting_Logic Start Low Purity Detected Check_Isomers Isomeric Impurities Present? Start->Check_Isomers Optimize_Chiral_Sep Optimize Chiral HPLC/SMB Check_Isomers->Optimize_Chiral_Sep Yes Check_Other_Imp Other Impurities Present? Check_Isomers->Check_Other_Imp No Optimize_Chiral_Sep->Check_Other_Imp Improve_Recrystallization Improve Recrystallization Protocol Check_Other_Imp->Improve_Recrystallization Yes High_Purity Achieve High Purity Check_Other_Imp->High_Purity No Review_Synth Review Synthetic Steps for Byproducts Improve_Recrystallization->Review_Synth Review_Synth->High_Purity

References

Strategies to mitigate Levonantradol Hydrochloride-induced CNS toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address Central Nervous System (CNS) toxicity associated with Levonantradol (B1675165) Hydrochloride during experimental procedures.

Introduction to Levonantradol Hydrochloride

Levonantradol is a potent synthetic cannabinoid analog of dronabinol (B3416174) (THC) that is approximately 30 times more potent than THC.[1] It functions as a full agonist at both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.[1] The activation of CB1 receptors, which are abundant in the CNS, leads to decreased calcium conductance and increased potassium conductance, thereby modulating synaptic transmission.[1] While it has demonstrated efficacy as an antiemetic and analgesic, its use is often accompanied by a range of CNS side effects.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo and in vitro experiments involving this compound.

Q1: My animal models are exhibiting excessive sedation, ataxia, and motor incoordination after Levonantradol administration. How can I mitigate these effects to continue my study?

A1: These are common dose-dependent side effects of potent CB1 agonists like Levonantradol.[1][4] Consider the following strategies:

  • Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose for your desired therapeutic effect (e.g., analgesia) with the least CNS impairment. Cannabinoids can have dual neuroprotective and neurotoxic effects depending on the dose.[5][6]

  • Pharmacological Antagonism: Co-administration of a selective CB1 receptor antagonist can reverse these effects. Studies have shown that antagonists like AM251 can prevent cannabinoid-induced seizures and respiratory depression in mice.[7][8][9] It is crucial to titrate the antagonist dose carefully to avoid completely negating the primary effects of Levonantradol under investigation.

  • Supportive Care: For acute, severe reactions, ensure the animal has easy access to food and water and is housed in a safe environment to prevent injury from falls or incoordination.

Q2: I've observed seizure-like activity and hyperreflexia in my rodent models at higher doses of Levonantradol. What is the underlying mechanism and how can this be managed experimentally?

A2: Seizures are a known, though less common, adverse effect of high-dose synthetic cannabinoids.[8][9] The mechanism is believed to be mediated by the overstimulation of CB1 receptors.[8]

  • Mechanism: Intense CB1 receptor activation can disrupt the normal balance of excitatory and inhibitory neurotransmission in the brain, leading to hyperexcitability and seizures.

  • Experimental Management:

    • Immediate Dose Reduction: Cease administration of the high dose immediately.

    • Antagonist Administration: As a rescue intervention, administration of a CB1 antagonist like AM251 has been shown to prevent seizures induced by synthetic cannabinoids.[8]

    • Benzodiazepines: In a clinical setting, benzodiazepines are used to manage agitation and seizures from synthetic cannabinoid overdose.[10][[“]][12] This could be adapted for an experimental protocol if ethically approved, but may introduce confounding variables.

Q3: My in vitro neuronal cultures (e.g., SH-SY5Y, primary neurons) show decreased viability after treatment with Levonantradol. How can I investigate and potentially mitigate this neurotoxicity?

A3: In vitro neurotoxicity can be triggered by various factors, including the cellular state.[13]

  • Assess Apoptosis: High concentrations of cannabinoids can induce apoptosis. You can measure this by assaying for caspase-3 activity, which has been shown to increase in neuronal cell lines exposed to cannabinoid agonists under stress conditions.[13]

  • Evaluate Oxidative Stress: Synthetic cannabinoids can induce oxidative stress in neuronal cell lines.[14] Measure reactive oxygen species (ROS) levels to determine if this is a contributing factor.

  • Control for Culture Conditions: The toxic or protective effects of cannabinoids can depend on the state of the cells. Cells under stress (e.g., serum/glucose deprivation) are more susceptible to cannabinoid-induced toxicity, whereas differentiating cells may show enhanced viability.[13] Ensure your culture conditions are optimal and consistent.

  • Consider Cannabidiol (CBD) Co-treatment: Some research suggests that CBD may ameliorate certain adverse effects of THC-like compounds, potentially by acting as an allosteric modulator at the CB1 receptor.[15][16] A co-treatment experiment with non-psychoactive CBD could be explored.

Frequently Asked Questions (FAQs)

What are the most common CNS side effects of Levonantradol observed in research? In humans, common side effects include dry mouth, drowsiness, dizziness, altered perception, mild sedation, and lack of concentration.[1][2][17] Psychic side effects such as decreased vigilance, altered sense of time, and depersonalization have also been reported.[2] In animal models (rodents and primates), observed effects include sedation, ptosis (drooping eyelid), ataxia, dysphoria, memory impairment, and motor incoordination.[1][4]

How does the potency of Levonantradol compare to THC? Levonantradol is a highly potent synthetic cannabinoid, estimated to be around 30 times more potent than Δ9-tetrahydrocannabinol (THC).[1]

What is the primary mechanism of Levonantradol-induced CNS toxicity? The CNS effects are primarily mediated by its action as a potent, full agonist at the CB1 cannabinoid receptor.[1][18][19] Overstimulation of these receptors throughout the CNS disrupts normal neurotransmitter function, leading to the observed toxicities.[12]

Are the CNS effects of Levonantradol reversible? Yes. The acute CNS effects are transient and their duration is related to the drug's half-life. Tolerance to these effects can also develop with repeated administration.[4] In cases of overdose or severe reaction, pharmacological intervention with a CB1 antagonist can reverse the effects.[8][20]

Data Presentation

Table 1: Summary of Levonantradol-Induced CNS Adverse Effects

SpeciesAdverse EffectReference
Human Drowsiness, Dizziness, Sedation[1][2][17]
Altered Perception, Lack of Concentration[1][2]
Psychic Effects (e.g., Depersonalization)[2]
Dry Mouth, Hypotension[1][2]
Non-Human Primate Ptosis, Sedation, Ataxia[1][4]
Rodent Dysphoria, Memory Impairment[1]
Motor Incoordination, Disorientation[1]
Seizures (at high doses)[8][9]

Table 2: Potential Pharmacological Interventions for Mitigating CNS Toxicity

AgentMechanism of ActionPotential Mitigating EffectExperimental ModelReference
AM251 Selective CB1 Receptor AntagonistReversal of motor incoordination, seizures, respiratory depressionMouse[7][8]
Benzodiazepines GABA-A Receptor Positive Allosteric ModulatorManagement of agitation and seizuresHuman (clinical)[10][[“]]
Antipsychotics (e.g., Olanzapine) Dopamine/Serotonin Receptor AntagonistManagement of persistent psychosisHuman (clinical)[10][12]
Cannabidiol (CBD) Negative Allosteric Modulator of CB1 ReceptorPotential reversal of neurotoxic effectsPre-clinical[[“]][15]

Experimental Protocols

Protocol 1: In Vivo Assessment and Mitigation of CNS Side Effects in Rodents

  • Animal Model: Male CD-1 or C57BL/6 mice.

  • Levonantradol Administration: Administer Levonantradol via intraperitoneal (IP) injection. Perform a dose-response study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to establish dose-dependent effects.

  • Behavioral Assessment (The "Tetrad" Test): At 30-60 minutes post-injection, assess for the classic cannabinoid tetrad of effects:

    • Hypothermia: Measure rectal temperature.

    • Analgesia: Use the tail-flick or hot-plate test.

    • Catalepsy: Use the bar test to measure the time the animal remains in an imposed posture.

    • Hypoactivity: Measure locomotor activity in an open field test.

  • Mitigation Strategy:

    • Select a dose of Levonantradol that produces significant CNS side effects.

    • In a separate cohort, pre-treat animals with the CB1 antagonist AM251 (e.g., 1-5 mg/kg, IP) 15-30 minutes prior to Levonantradol administration.

    • Repeat the behavioral assessments and compare the results to the group that received Levonantradol alone. A successful mitigation will show a reduction in hypothermia, catalepsy, and hypoactivity.

Protocol 2: In Vitro Neuronal Viability Assay Using a Human Cell Line

  • Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated to a neuronal phenotype (e.g., using retinoic acid).

  • Experimental Setup: Plate differentiated SH-SY5Y cells in 96-well plates.

  • Treatment:

    • Expose cells to increasing concentrations of Levonantradol (e.g., 1 nM to 10 µM) for 24-48 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).

    • To test mitigation, include co-treatment groups with a CB1 antagonist or other potential protective agents.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

    • LDH Release Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium. An increase in LDH indicates cell membrane damage and cytotoxicity.

  • Data Analysis: Calculate the IC50 value for Levonantradol-induced toxicity. Compare viability in the mitigation groups to the Levonantradol-only groups.

Mandatory Visualizations

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits K_Channel K⁺ Channel Gi->K_Channel Activates cAMP cAMP ↓ AC->cAMP Produces Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Levonantradol Levonantradol Levonantradol->CB1 Agonist Binding Neurotransmission Neurotransmission ↓ Ca_Influx->Neurotransmission K_Efflux->Neurotransmission Experimental_Workflow cluster_invivo In Vivo Model (Rodent) cluster_invitro In Vitro Model (Neuronal Culture) A1 Administer Levonantradol (Dose-Response) A2 Observe for CNS Effects (Sedation, Ataxia, Seizures) A1->A2 A3 Significant Toxicity? A2->A3 A4 Pre-treat with CB1 Antagonist (e.g., AM251) A3->A4 Yes A6 Analyze Data & Conclude A3->A6 No A4->A1 Repeat Protocol A5 Re-assess CNS Effects A4->A5 A5->A6 B1 Treat Cells with Levonantradol (Dose-Response) B2 Assess Cell Viability (MTT, LDH assays) B1->B2 B3 Significant Toxicity? B2->B3 B4 Co-treat with Potential Mitigating Agent B3->B4 Yes B6 Analyze Data & Conclude B3->B6 No B4->B1 Repeat Protocol B5 Re-assess Cell Viability B4->B5 B5->B6 Logical_Relationship A Levonantradol Administration B CB1 Receptor Full Agonism A->B C Overstimulation of Endocannabinoid System B->C D CNS Side Effects (Sedation, Ataxia, Dizziness) C->D Leads to E Mitigation Strategies F Dose Reduction E->F G CB1 Antagonist Co-administration E->G F->B Reduces G->B Blocks

References

Validation & Comparative

A Comparative Analysis of Levonantradol Hydrochloride and Dronabinol for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levonantradol (B1675165) Hydrochloride and Dronabinol (B3416174), two cannabinoid-based compounds investigated for the management of chemotherapy-induced nausea and vomiting (CINV). This analysis is supported by available clinical data and focuses on efficacy, side effect profiles, and underlying mechanisms of action.

At a Glance: Levonantradol vs. Dronabinol

FeatureLevonantradol HydrochlorideDronabinol (delta-9-tetrahydrocannabinol)
Administration IntramuscularOral
Potency Approximately 30 times more potent than THC[1]Standard cannabinoid agonist
Antiemetic Efficacy Appears to be at least as effective as Dronabinol[1][2]Established antiemetic for CINV[3][4]
Key Side Effects Drowsiness, dizziness, sedation, psychic effects[1][2][5]Drowsiness, dizziness, euphoria, paranoid reactions[1][2][6][7]

Efficacy in Controlling CINV: A Head-to-Head Comparison

A key double-blind, crossover clinical trial directly compared the antiemetic efficacy of intramuscular levonantradol with oral dronabinol in 26 patients undergoing emetogenic cancer chemotherapy. The results of this study are summarized below.[1][2]

Efficacy OutcomeThis compound (1 mg IM q4h)Dronabinol (15 mg PO q4h)P-value
Patients with No Nausea 28%28%N/A
Median Number of Emetic Episodes 2.03.00.06

These findings suggest that levonantradol is at least as effective as dronabinol in managing CINV. Notably, levonantradol is the only one of the two available for parenteral use.[1][2] Other studies and meta-analyses have also supported the efficacy of both cannabinoids in controlling CINV when compared to placebo or other antiemetics.[8][9]

Side Effect Profiles

The side effect profiles of both agents are a critical consideration in their clinical application. The aforementioned comparative study provides quantitative data on the incidence of adverse effects.

Side Effect ProfileThis compoundDronabinol
Overall Incidence of Side Effects 91.7%97.3%
Most Common Side Effects Drowsiness, DizzinessDrowsiness, Dizziness
Discontinuation Due to Side Effects 13.9%21.6%

While both drugs are generally well-tolerated, they are associated with a high incidence of central nervous system effects.[1][2] Other reported side effects for levonantradol include sedation and psychic effects such as altered sense of timing and body image distortions.[5] Dronabinol's side effect profile also includes euphoria, paranoid reactions, and abnormal thinking.[6][7]

Mechanism of Action: Cannabinoid Receptor Signaling

Both levonantradol and dronabinol exert their antiemetic effects primarily through the activation of cannabinoid receptors, CB1 and CB2.[10][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of CB1 receptors, which are abundant in the central nervous system, is thought to play a crucial role in the antiemetic effects of cannabinoids.[11]

Cannabinoid Receptor Signaling Pathway cluster_0 Cannabinoid Agonist cluster_1 Cell Membrane Levonantradol Levonantradol CB1_CB2 CB1/CB2 Receptors (GPCR) Levonantradol->CB1_CB2 activates Dronabinol Dronabinol Dronabinol->CB1_CB2 activates AC Adenylyl Cyclase CB1_CB2->AC inhibits cAMP ↓ cAMP AC->cAMP leads to Antiemetic Antiemetic Effect cAMP->Antiemetic

Caption: Cannabinoid Receptor Signaling Pathway for Antiemesis.

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting clinical data.

Key Comparative Study: Levonantradol vs. Dronabinol
  • Study Design: This was a double-blind, crossover study. In a crossover design, each patient serves as their own control by receiving both treatments being compared at different times.[1][2][12]

  • Participants: The study included 26 patients who were receiving emetogenic cancer chemotherapy.[1][2]

  • Interventions:

    • This compound: 1 mg administered intramuscularly every 4 hours.[1][2]

    • Dronabinol: 15 mg administered orally every 4 hours.[1][2]

  • Outcome Measures:

    • The primary efficacy endpoints were the number of patients experiencing no nausea and the median number of emetic episodes.[1][2]

    • Side effects were also systematically recorded and compared between the two treatment groups.[1][2]

It is important to note that while the abstract provides these key details, the full study protocol, including specific patient characteristics and the types of chemotherapy regimens, was not available for this review.

General Methodology for Antiemetic Clinical Trials

For the target audience, it is also valuable to understand the general principles of designing robust antiemetic clinical trials.

Antiemetic_Trial_Workflow Patient_Population Define Patient Population (e.g., specific cancer, chemotherapy regimen) Randomization Randomization Patient_Population->Randomization Treatment_A Treatment Group A (e.g., Levonantradol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Dronabinol or Placebo) Randomization->Treatment_B Blinding Double-Blinding (Patient and Investigator) Treatment_A->Blinding Treatment_B->Blinding Assessment Assess Efficacy and Safety (Nausea/Vomiting Scores, Adverse Events) Blinding->Assessment Data_Analysis Statistical Analysis Assessment->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: General Workflow of a Randomized, Double-Blind Antiemetic Clinical Trial.

Conclusion

Both levonantradol and dronabinol have demonstrated efficacy in the management of chemotherapy-induced nausea and vomiting. The available head-to-head data suggest that intramuscular levonantradol is at least as effective as oral dronabinol. The choice between these agents may be influenced by the desired route of administration and the specific side effect profile. Further well-designed clinical trials with detailed protocols are warranted to fully elucidate the comparative effectiveness and safety of these and other cannabinoid-based therapies in the context of modern antiemetic regimens.

References

Comparative Efficacy of Levonantradol Hydrochloride and Other Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Levonantradol Hydrochloride against other synthetic cannabinoids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Levonantradol, a synthetic cannabinoid analog of dronabinol, has demonstrated notable antiemetic and analgesic properties.[1][2][3][4] Developed by Pfizer in the 1980s, it is recognized for its high potency, estimated to be around 30 times that of delta-9-tetrahydrocannabinol (THC).[2][5] This guide delves into the comparative efficacy of Levonantradol, primarily focusing on its performance against Dronabinol (synthetic THC) and Nabilone (B1677615), two other widely recognized synthetic cannabinoids used in clinical practice.

Quantitative Comparison of Cannabinoid Receptor Binding and Functional Activity

CompoundReceptorBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)Notes
This compound CB1Data not availableData not availableCharacterized as a full CB1 receptor agonist.[5]
CB2Data not availableData not availableActivates CB2 receptors.[1][3]
Dronabinol (Δ⁹-THC) CB1~40-60~37Partial agonist.
CB2~3-40~4.6Partial agonist.
Nabilone CB1~1.95~2.1Agonist.
CB2~2.93Data not availableAgonist.

Note: The Ki and EC50 values can vary between different studies and experimental conditions. The data presented here is a representative range from available literature.

Comparative Clinical Efficacy: Antiemetic Properties

Clinical trials have primarily focused on the antiemetic effects of these compounds in the context of chemotherapy-induced nausea and vomiting (CINV). A systematic review of 30 randomized trials involving 1,366 patients compared the efficacy of cannabinoids, including one study on intramuscular Levonantradol, 13 on Dronabinol, and 16 on Nabilone, against placebo or other antiemetics.[6][7]

The review concluded that cannabinoids, as a class, were more effective than conventional antiemetics.[6] However, when analyzed individually, the antiemetic efficacy of Nabilone and Levonantradol compared to controls was not found to be statistically significant in this particular meta-analysis, whereas Dronabinol did show a statistically significant advantage.[8][9] It is important to note that the single study on Levonantradol may have limited the statistical power of this specific comparison.

Another study directly comparing the antiemetic activity of N-methyllevonantradol (a derivative of Levonantradol) and Nabilone in cisplatin-treated cats demonstrated that both cannabinoids evinced dose-dependent antiemetic activity.[10]

Experimental Protocols

The determination of binding affinity and functional efficacy of synthetic cannabinoids relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., Levonantradol) to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to cannabinoid receptors (CB1 or CB2) in a prepared cell membrane suspension.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal brain tissue.

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors, providing an indication of the compound's efficacy (EC50).

Principle: In the inactive state, the G-protein α-subunit is bound to GDP. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation by the agonist.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the cannabinoid receptor are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test agonist (e.g., Levonantradol) in the presence of GDP and a constant concentration of [³⁵S]GTPγS.

  • Reaction Termination: After a specific incubation period, the reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.

G_protein_signaling_pathway cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein G-protein (Gi/o) CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP produces Cannabinoid Synthetic Cannabinoid (e.g., Levonantradol) Cannabinoid->CB1_R Binds and Activates PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Reduced Neurotransmitter Release) PKA->Downstream Phosphorylates Targets Ca_channel->Downstream Modulates K_channel->Downstream Modulates

Caption: Cannabinoid Receptor (CB1) Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Efficacy Comparison cluster_invivo In Vivo Efficacy Comparison (e.g., Antiemetic Model) Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparative Efficacy Assessment Binding_Assay->Data_Analysis Functional_Assay [35S]GTPγS Binding Assay (Determine EC50) Functional_Assay->Data_Analysis Animal_Model Animal Model (e.g., Ferret, Suncus murinus) Emetogen Administer Emetogen (e.g., Cisplatin) Animal_Model->Emetogen Drug_Admin Administer Test Compounds (Levonantradol, Nabilone, etc.) Emetogen->Drug_Admin Observation Observe and Quantify (Number of emetic episodes) Drug_Admin->Observation Observation->Data_Analysis

Caption: Experimental Workflow for Comparative Cannabinoid Efficacy.

References

Validating the analgesic efficacy of Levonantradol Hydrochloride against a placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of Levonantradol (B1675165) Hydrochloride against a placebo, drawing on available clinical data. Levonantradol, a synthetic cannabinoid analog, has been investigated for its pain-relieving properties. This document summarizes the quantitative findings from key clinical trials, details the experimental methodologies employed, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The analgesic efficacy of Levonantradol Hydrochloride has been evaluated in placebo-controlled clinical trials. Below are summaries of the key findings from two notable studies.

Table 1: Analgesic Efficacy of Levonantradol vs. Placebo in Postoperative and Trauma Pain (Jain et al., 1981) [1]

Treatment GroupNumber of PatientsAnalgesic Effect vs. PlaceboStatistical Significance (p-value)
Levonantradol (1.5, 2.0, 2.5, or 3.0 mg, IM)40Significant< 0.05
Placebo16--

Note: While the study demonstrated a significant analgesic effect, specific pain scores (e.g., on a Visual Analog Scale) were not available in the reviewed literature. No significant dose-response relationship was observed.[1]

Table 2: Adverse Effects of Levonantradol vs. Placebo (Jain et al., 1981) [1]

Treatment GroupNumber of PatientsPatients Reporting One or More Side EffectsPercentage of Patients with Side EffectsMost Frequent Adverse EffectOther Reported Adverse Effects
Levonantradol (1.5 - 3.0 mg, IM)402357%DrowsinessDry mouth, dizziness, "weird dreams," mild hallucinations, nervousness, apprehension, and confusion
Placebo16212.5%Not SpecifiedNot Specified

Table 3: Analgesic Efficacy of Levonantradol vs. Placebo in Post-Renal Surgery Pain (Guillaud et al., 1983)

Treatment GroupNumber of PatientsAnalgesic Effect vs. Placebo
Levonantradol (1 and 2 mg, IM)100 (total)No significant difference
Placebo

Note: Specific quantitative data for pain scores and adverse effects for this study were not available in the reviewed literature.

Experimental Protocols

The methodologies employed in the key clinical trials form the basis for understanding the validity of the results.

Jain et al. (1981) Study Protocol [1]

  • Study Design: This was a double-blind, placebo-controlled clinical trial.[1]

  • Participants: The study included 56 patients experiencing moderate to severe postoperative or trauma-related pain.[1]

  • Intervention: Patients received a single intramuscular (IM) injection of either this compound at doses of 1.5, 2.0, 2.5, or 3.0 mg, or a placebo.[1]

  • Primary Outcome: The primary outcome was the assessment of the analgesic effect of Levonantradol compared to placebo.[1]

  • Adverse Effect Monitoring: The incidence and nature of any side effects were recorded for both the Levonantradol and placebo groups.[1]

Signaling Pathway of Levonantradol

Levonantradol exerts its analgesic effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[2] The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. There is also evidence suggesting an interaction with the prostaglandin (B15479496) synthesis pathway.

Levonantradol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levonantradol Levonantradol CB1_CB2 CB1/CB2 Receptor Levonantradol->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates PLA2 Phospholipase A2 CB1_CB2->PLA2 Activates? AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux AA Arachidonic Acid PLA2->AA Releases Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia COX COX-1/2 AA->COX Metabolized by PGH2 PGH2 COX->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (Pain Sensitization) PGES->PGE2

Caption: Levonantradol's signaling pathway leading to analgesia.

Experimental Workflow

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial designed to assess the analgesic efficacy of a compound like Levonantradol.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up and Analysis Patient_Recruitment Patient Recruitment (e.g., Postoperative Pain) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Pain Assessment (e.g., VAS Score) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Levonantradol HCl Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Pain_Assessment Pain Assessment at Predefined Intervals Group_A->Pain_Assessment Group_B->Pain_Assessment Adverse_Events Adverse Event Monitoring Pain_Assessment->Adverse_Events Data_Analysis Statistical Analysis (Comparison of Pain Scores and Adverse Events) Adverse_Events->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a placebo-controlled analgesia trial.

References

Head-to-head comparison of Levonantradol Hydrochloride and THC in receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Levonantradol Hydrochloride and Δ⁹-Tetrahydrocannabinol (THC) in receptor binding assays, focusing on their interactions with the cannabinoid receptors CB1 and CB2. The information presented is intended to support research and drug development efforts in the field of cannabinoid pharmacology.

Quantitative Data Summary

The binding affinities of this compound and THC for human cannabinoid receptors CB1 and CB2 are summarized below. The data, presented as inhibition constants (Ki), are compiled from multiple independent studies. It is important to note that absolute Ki values can vary between different experimental setups. Therefore, this table should be used for comparative purposes, acknowledging the potential for inter-assay variability.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
This compound CB10.31[1]
CB20.47[1]
Δ⁹-Tetrahydrocannabinol (THC) CB15.0 - 40.7[1]
CB23.1 - 36.4[1]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized, detailed methodology that reflects the common protocols used in the cited research.

Competitive Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are cultured. These cells are stably transfected to express high levels of either the human CB1 or CB2 receptor.

  • Homogenization: The cultured cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate undergoes centrifugation at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

2. Binding Assay:

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA at a pH of 7.4.

  • Reaction Mixture: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation (providing the receptors), a fixed concentration of a radioligand (e.g., [³H]CP55,940, a potent synthetic cannabinoid agonist), and varying concentrations of the unlabeled competitor ligand (this compound or THC).

  • Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, with gentle agitation to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • Scintillation Counting: The radioactivity retained on the dried filters is measured using a liquid scintillation counter.

  • Determination of IC50: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. A non-linear regression analysis is used to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like Levonantradol or THC, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Levonantradol or THC CB1_CB2 CB1/CB2 Receptor Ligand->CB1_CB2 Binds to G_Protein Gi/o Protein CB1_CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Experimental Workflow of Competitive Radioligand Binding Assay A 1. Reagent Preparation B Membrane Preparation (with CB1/CB2 receptors) A->B C Radioligand Solution (e.g., [³H]CP55,940) A->C D Test Compound Dilutions (Levonantradol or THC) A->D F Combine Membranes, Radioligand, and Test Compound in 96-well plate E 2. Incubation E->F G Incubate to reach equilibrium F->G H 3. Separation I Vacuum Filtration to separate bound from free radioligand H->I J Wash filters to remove non-specific binding I->J K 4. Detection & Analysis L Scintillation Counting to measure radioactivity K->L M Data analysis to determine IC50 and calculate Ki L->M

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

Comparative Analysis of Analytical Methods for the Quantification of Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cross-validation and performance of analytical techniques for the synthetic cannabinoid, Levonantradol Hydrochloride.

This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of this compound, a potent synthetic cannabinoid. While a direct cross-validation study for this specific analyte is not publicly available, this document compiles and compares data from various validated methods for synthetic cannabinoids, offering a valuable resource for selecting an appropriate analytical technique for research, quality control, and pharmacokinetic studies. The primary methods discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Summary of Method Performance

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for different chromatographic methods used for the analysis of synthetic cannabinoids, providing a benchmark for the expected performance for this compound analysis.

Validation ParameterHPLC-MS/MS Method 1HPLC-MS/MS Method 2GC-MS Method
Linearity Range 2.5 - 500 ng/mL[1][2]LOQ - 100 ng/mL[3]0.2 - 2 µg/mL[4]
Limit of Detection (LOD) 1 ng/mL[1][2]Not explicitly stated0.01 µg/mL[4]
Limit of Quantitation (LOQ) 2.5 ng/mL[1][2]Not explicitly stated0.2 µg/mL[4]
Accuracy (% of Target) 90.5 - 112.5%[1][2]Not explicitly statedNot explicitly stated
Precision (% RSD) 3 - 14.7%[1][2]CV < 20%[3]Not explicitly stated

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for the successful implementation and adaptation of analytical methods. Below are the methodologies for HPLC-MS/MS and GC-MS as applied to the analysis of synthetic cannabinoids.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for the determination of trace levels of analytes in complex matrices such as biological fluids.

Sample Preparation (for Oral Fluid):

  • A 100 µL sample of oral fluid is subjected to a protein precipitation step.[1][2]

  • The sample is then centrifuged.[1][2]

  • The supernatant is injected into the LC-MS/MS system.[1][2]

Chromatographic Conditions:

  • Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm)[1][2]

  • Mobile Phase: 0.1% formic acid in water and acetonitrile[1][2]

  • Flow Rate: Not explicitly stated

  • Run Time: 4 minutes[1][2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required to improve their thermal stability and chromatographic behavior.

Sample Preparation (for Cannabis Oil):

  • 10 µL of cannabis oil is used for sample preparation.[4]

  • Analytes are derivatized through silylation.[4]

Chromatographic Conditions:

  • Column: Specific column details not provided in the search results.

  • Carrier Gas: Helium or Hydrogen are commonly used for cannabinoid analysis.[5]

  • Temperature Program: A temperature gradient is typically employed to separate the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Detection: Full scan or Selected Ion Monitoring (SIM)

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical workflows for analytical method validation and sample analysis, providing a clear visual representation of the processes involved.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & QCs select_method->prepare_standards perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_standards->perform_experiments process_data Process & Analyze Data perform_experiments->process_data assess_results Assess Results vs. Acceptance Criteria process_data->assess_results document_validation Document Validation Report assess_results->document_validation sample_analysis_workflow sample_collection Sample Collection (e.g., Oral Fluid, Plasma) sample_preparation Sample Preparation (e.g., Protein Precipitation, Extraction) sample_collection->sample_preparation chromatographic_separation Chromatographic Separation (HPLC or GC) sample_preparation->chromatographic_separation mass_spectrometric_detection Mass Spectrometric Detection (MS/MS or MS) chromatographic_separation->mass_spectrometric_detection data_analysis Data Analysis & Quantification mass_spectrometric_detection->data_analysis reporting Reporting of Results data_analysis->reporting

References

A Comparative Analysis of Levonantradol Hydrochloride and Nabilone for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Levonantradol (B1675165) Hydrochloride and Nabilone (B1677615), two synthetic cannabinoids with therapeutic applications in managing chemotherapy-induced nausea and vomiting (CINV) and analgesia. This document synthesizes available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.

Overview and Mechanism of Action

Both Levonantradol and Nabilone are synthetic analogues of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Their therapeutic effects are primarily mediated through their interaction with the endocannabinoid system, specifically as agonists at the cannabinoid receptors CB1 and CB2.[1][2]

Levonantradol Hydrochloride is a potent synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors.[1] The activation of CB1 receptors in the central nervous system is believed to be responsible for its antiemetic and analgesic properties.[1]

Nabilone is also a synthetic cannabinoid and a racemic mixture that acts as an agonist at CB1 and CB2 receptors.[2][3] Its interaction with the CB1 receptor in the central nervous system is thought to mediate its antiemetic effects.[3]

Signaling Pathway of Cannabinoid Receptor Agonists

The binding of agonists like Levonantradol and Nabilone to CB1/CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Levonantradol / Nabilone CB1/CB2 Receptor CB1/CB2 Receptor (GPCR) Agonist->CB1/CB2 Receptor Binds to G_Protein G-protein (Gi/o) CB1/CB2 Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Decreased Neuronal Excitability (Antiemetic & Analgesic Effects) cAMP->Cellular_Response Leads to

Fig. 1: Simplified signaling pathway of CB1/CB2 receptor agonists.

Comparative Efficacy

Direct head-to-head clinical trials comparing Levonantradol and Nabilone are limited. However, a systematic review published in 2001 analyzed 30 studies on cannabinoids for CINV, which included 16 studies on nabilone and one on levonantradol.[3] The review concluded that cannabinoids were more effective than both active comparators (prochlorperazine, metoclopramide, etc.) and placebo in reducing vomiting and nausea.[3]

Chemotherapy-Induced Nausea and Vomiting (CINV)

Nabilone: Multiple studies have demonstrated the efficacy of Nabilone in treating CINV. For instance, in a crossover study against prochlorperazine (B1679090), a significantly higher percentage of patients experienced complete or partial relief from nausea and vomiting with Nabilone.[4]

Levonantradol: A study comparing intramuscular levonantradol to oral delta-9-tetrahydrocannabinol (THC) for CINV found that 28% of patients on either drug experienced no nausea. The median number of emetic episodes was lower with levonantradol (2.0) compared to THC (3.0), though this difference was not statistically significant (P = 0.06).[5]

FeatureThis compoundNabilone
Indication Investigational for CINV and analgesiaApproved for refractory CINV
Efficacy in CINV At least as effective as THC[5]Superior to prochlorperazine and placebo[3][4]
Analgesia

Both compounds have been investigated for their analgesic properties.

Nabilone: Studies have shown mixed results for Nabilone in chronic pain management. Some patients report subjective improvement in pain intensity and beneficial effects on sleep.[6]

Levonantradol: It has shown analgesic effects in preclinical and clinical studies.[1]

Pharmacokinetic Profiles

ParameterThis compoundNabilone
Administration Intramuscular, Oral[7]Oral[2]
Bioavailability Variable due to first-pass metabolism[7]Completely absorbed after oral administration[2]
Peak Plasma Concentration -~2 hours[8]
Half-life 1-2 hours[7]Parent drug: ~2 hours; Metabolites: ~35 hours[8]
Metabolism -Extensively hepatic, via cytochrome P450 enzymes[2]
Excretion -Primarily fecal (60-67%), lesser extent in urine (22-24%)[9]

Adverse Effect Profiles

The side effect profiles of both drugs are characteristic of cannabinoid agonists and are primarily CNS-mediated.

Levonantradol: Common side effects include drowsiness and dizziness.[5]

Nabilone: Frequently reported adverse effects include drowsiness, vertigo, dry mouth, and euphoria.[8]

Adverse EffectThis compound (% incidence)Nabilone (% incidence)
Drowsiness/SedationHigh (not specified)[5]High (not specified)[8]
Dizziness/VertigoHigh (not specified)[5]High (not specified)[8]
Dry MouthNot specifiedCommon[8]
EuphoriaNot specifiedCommon[8]
AtaxiaNot specifiedCan occur[2]
Discontinuation due to side effects13.9% (vs. THC)[5]Varies by study

Experimental Protocols

Detailed experimental protocols for cannabinoid clinical trials are crucial for the interpretation and replication of findings. Below is a generalized workflow for a clinical trial evaluating an antiemetic drug.

Experimental Workflow for a Crossover CINV Clinical Trial

cluster_protocol Clinical Trial Protocol Patient_Recruitment Patient Recruitment (Cisplatin-based chemotherapy) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Treatment Period 1 (e.g., Levonantradol) Randomization->Treatment_A Treatment_B Treatment Period 1 (e.g., Nabilone) Randomization->Treatment_B Washout Washout Period Treatment_A->Washout Data_Collection Data Collection (Emetic episodes, Nausea scores, Adverse events) Treatment_A->Data_Collection Treatment_B->Washout Treatment_B->Data_Collection Crossover Crossover Washout->Crossover Treatment_C Treatment Period 2 (e.g., Nabilone) Crossover->Treatment_C Treatment_D Treatment Period 2 (e.g., Levonantradol) Crossover->Treatment_D Treatment_C->Data_Collection Treatment_D->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Fig. 2: Generalized workflow for a crossover CINV clinical trial.

Methodology for a Double-Blind, Crossover CINV Study (Hypothetical):

  • Patient Population: Patients scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin-based regimens).

  • Study Design: A randomized, double-blind, crossover study. Patients are randomly assigned to receive either this compound or Nabilone during their first chemotherapy cycle. After a washout period, they receive the alternate treatment during their second cycle.

  • Dosage and Administration:

    • This compound: e.g., 1 mg intramuscularly every 4 hours.

    • Nabilone: e.g., 2 mg orally every 12 hours.

    • Dosing would begin a specified time before chemotherapy administration and continue for a set duration afterward.

  • Efficacy Assessment:

    • Primary endpoint: Number of emetic episodes and retching.

    • Secondary endpoints: Nausea severity (assessed using a visual analog scale), patient preference, and use of rescue antiemetics.

  • Safety Assessment: Monitoring and recording of all adverse events.

  • Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank test) would be used to compare the efficacy and safety of the two treatments.

Conclusion

Both this compound and Nabilone are effective synthetic cannabinoids for the management of CINV. Nabilone is an approved medication for this indication, particularly in patients refractory to conventional antiemetics.[2] Levonantradol has also demonstrated antiemetic efficacy in clinical trials, though it is not as widely used or studied.[5] The choice between these agents in a clinical or developmental setting would depend on factors such as the desired route of administration, pharmacokinetic profile, and the specific patient population. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds.

References

Interspecies Differences in the Metabolic Pathways of Levonantradol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonantradol, a synthetic cannabinoid analog of dronabinol, has demonstrated potent antiemetic and analgesic properties. Developed by Pfizer in the 1980s, it has been evaluated in various animal species, including rodents, cats, and non-human primates, as well as in human clinical trials.[1] Understanding the interspecies differences in its metabolic pathways is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative overview of the expected metabolic pathways of Levonantradol Hydrochloride across different species, based on the established metabolism of other synthetic cannabinoids. Due to a lack of publicly available, direct comparative studies on Levonantradol, this guide utilizes general principles of cannabinoid metabolism to infer likely interspecies variations.

General Metabolic Pathways of Synthetic Cannabinoids

The metabolism of synthetic cannabinoids like Levonantradol is a two-phase process predominantly occurring in the liver.

  • Phase I Metabolism: This phase involves the modification of the drug molecule through oxidation, reduction, or hydrolysis. For cannabinoids, oxidation via the cytochrome P450 (CYP) enzyme system is the primary route. This typically involves hydroxylation at various positions on the molecule.

  • Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.

Significant interspecies differences in drug metabolism are well-documented, particularly in the expression and activity of CYP enzymes.[2] These differences can lead to variations in the metabolic profile and clearance of a drug, impacting its pharmacokinetic and pharmacodynamic properties.

Inferred Interspecies Comparison of Levonantradol Metabolism

While specific data for Levonantradol is limited, the known metabolic pathways of other cannabinoids, such as THC and other synthetic cannabinoids, can serve as a predictive model for the types of interspecies differences to be expected.

Table 1: Predicted Phase I Metabolic Pathways of Levonantradol Across Species

Metabolic ReactionHumanMonkey (Non-human Primate)RatDogKey Enzymes (Predicted)
Hydroxylation Major pathwayMajor pathwayMajor pathwayMajor pathwayCYP3A4, CYP2C9, CYP2C19
Oxidation Minor pathwayMinor pathwayMinor pathwayMinor pathwayCYP Isoforms
Dealkylation PossiblePossiblePossiblePossibleCYP Isoforms

Table 2: Predicted Phase II Metabolic Pathways of Levonantradol Across Species

Metabolic ReactionHumanMonkey (Non-human Primate)RatDogKey Enzymes (Predicted)
Glucuronidation Major pathwayMajor pathwayMajor pathwayMinor pathwayUGTs (e.g., UGT1A9, UGT2B7)
Sulfation Minor pathwayMinor pathwayMinor pathwayMajor pathwaySULTs

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to formally assess the interspecies differences in Levonantradol metabolism.

In Vitro Metabolism using Liver Microsomes

This experiment is designed to identify Phase I metabolites and determine the rate of metabolism.

Objective: To compare the metabolic stability and metabolite profile of Levonantradol in human, monkey, rat, and dog liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes from human, monkey (cynomolgus), rat (Sprague-Dawley), and dog (Beagle)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and Levonantradol (final concentration typically 1 µM).

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each species.

Metabolite Identification using High-Resolution Mass Spectrometry

This experiment aims to identify the chemical structures of metabolites.

Objective: To identify and characterize the major metabolites of Levonantradol in incubations with liver microsomes from different species.

Materials:

  • Samples from the in vitro metabolism study.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Procedure:

  • Inject the supernatant from the terminated microsomal incubations into the LC-HRMS system.

  • Separate the parent drug and metabolites using a suitable chromatographic gradient.

  • Acquire full-scan mass spectra and fragmentation data (MS/MS) for all detected peaks.

  • Process the data using metabolite identification software to propose chemical structures based on mass shifts from the parent drug and fragmentation patterns.

  • Compare the metabolite profiles across the different species to identify unique and common metabolites.

Visualizations

Below are diagrams illustrating a generalized metabolic pathway for a synthetic cannabinoid and a typical experimental workflow for in vitro metabolism studies.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Levonantradol Levonantradol Hydroxylated_Metabolites Hydroxylated Metabolites Levonantradol->Hydroxylated_Metabolites Hydroxylation Oxidized_Metabolites Oxidized Metabolites Levonantradol->Oxidized_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates Sulfation Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Generalized metabolic pathway of a synthetic cannabinoid.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Microsomes Liver Microsomes (Human, Monkey, Rat, Dog) Incubate Incubate at 37°C Microsomes->Incubate Levonantradol Levonantradol Stock Levonantradol->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Kinetic Analysis LCMS->Kinetics

References

A Comparative Analysis of the Side Effect Profiles of Levonantradol Hydrochloride and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Levonantradol (B1675165) Hydrochloride, a synthetic cannabinoid agonist, and Codeine, a widely used opioid analgesic. The information presented is based on available clinical trial data and systematic reviews to assist researchers and drug development professionals in understanding the relative safety and tolerability of these two compounds.

Executive Summary

Levonantradol Hydrochloride and Codeine, while both analgesics, exhibit distinct side effect profiles stemming from their different mechanisms of action. Levonantradol, a potent CB1 receptor agonist, is associated with a higher incidence of central nervous system (CNS) effects, particularly drowsiness and dizziness. Codeine, which acts primarily through its metabolite morphine on μ-opioid receptors, is characterized by a high incidence of gastrointestinal side effects, notably constipation and nausea, alongside CNS depressant effects.

Quantitative Comparison of Side Effects

The following table summarizes the incidence of common side effects reported in clinical trials for this compound and Codeine. It is important to note that the data for Levonantradol is primarily from a single-dose study in postoperative pain, while the data for Codeine is derived from a meta-analysis of studies in a similar setting. This difference in data sources should be considered when making direct comparisons.

Side EffectThis compound (Intramuscular)[1]Codeine (Oral)
Any Side Effect 57%42.4%
Drowsiness/Somnolence Most Frequent8.6%
Dizziness Less Frequent8.4%
Dry Mouth Less FrequentNot Reported
Nausea Not Reported20.6%
Vomiting Not Reported18.8%
Constipation Not ReportedHigh Incidence
Psychotropic Effects (e.g., weird dreams, mild hallucinations) Less FrequentNot Reported
Nervousness/Apprehension Less FrequentNot Reported
Confusion Less FrequentNot Reported
Headache Not Reported8.0%

Detailed Side Effect Profiles

This compound

Levonantradol's side effects are predominantly related to its action on the central nervous system. In a clinical trial involving patients with postoperative pain, 57% of those who received intramuscular levonantradol reported at least one side effect[1]. The most common of these was drowsiness . Other, less frequently observed side effects included dry mouth, dizziness, "weird dreams," mild hallucinations, nervousness, apprehension, and confusion [1]. Despite these effects, changes in resting heart rate and blood pressure were reported as minor, and the overall acceptability of the drug was considered good[1]. In studies related to its antiemetic use, side effects were common but generally well-tolerated, with drowsiness and dizziness being the most frequently reported[2].

Codeine

The side effect profile of codeine is typical of opioid analgesics. A systematic review and meta-analysis of codeine for postoperative pain in adult outpatients reported that 42.4% of patients experienced at least one adverse effect[3]. The most prominent side effects are gastrointestinal, with nausea affecting 20.6% of patients and vomiting 18.8%[3]. Constipation is another very common side effect of codeine use. CNS effects are also prevalent, including dizziness (8.4%) and drowsiness (8.6%)[3]. A Cochrane review of single-dose oral codeine for acute postoperative pain found that more individuals experienced adverse events with codeine than with a placebo, although the difference was not statistically significant, and no serious adverse events were reported[4][5].

Signaling Pathways and Mechanisms of Action

The differing side effect profiles of Levonantradol and Codeine can be attributed to their distinct molecular targets and signaling pathways.

This compound: CB1 Receptor Agonism

Levonantradol is a full agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This cascade of events ultimately modulates neurotransmitter release, producing both the analgesic and the psychotropic effects associated with the drug.

Levonantradol_Signaling_Pathway cluster_cell Presynaptic Neuron Levonantradol Levonantradol CB1R CB1 Receptor (GPCR) Levonantradol->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalEffects Modulation of Neurotransmitter Release Analgesia Analgesia NeuronalEffects->Analgesia SideEffects CNS Side Effects (Drowsiness, Dizziness) NeuronalEffects->SideEffects

Fig. 1: Levonantradol's CB1 Receptor Signaling Pathway
Codeine: µ-Opioid Receptor Agonism

Codeine itself is a prodrug with weak affinity for the μ-opioid receptor. Its analgesic and side effects are primarily mediated by its conversion to morphine in the liver by the enzyme CYP2D6. Morphine is a potent agonist of the μ-opioid receptor, another GPCR. Activation of the μ-opioid receptor also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which reduces neuronal excitability and nociceptive signal transmission. This pathway is responsible for both the desired analgesic effects and the common opioid-related side effects.

Codeine_Signaling_Pathway cluster_system Systemic and Neuronal Action Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolized in Morphine Morphine Liver->Morphine MuOpioidR μ-Opioid Receptor (GPCR) Morphine->MuOpioidR Binds to G_protein Gi/o Protein MuOpioidR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalEffects Reduced Neuronal Excitability Analgesia Analgesia NeuronalEffects->Analgesia SideEffects Opioid Side Effects (Constipation, Nausea) NeuronalEffects->SideEffects

Fig. 2: Codeine's µ-Opioid Receptor Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, controlled clinical trials, which are the gold standard for assessing the efficacy and safety of pharmaceuticals.

This compound Study Protocol (Jain et al., 1981)

The clinical trial evaluating intramuscular levonantradol was a double-blind, single-dose study involving 56 patients with moderate to severe postoperative or trauma pain[1].

  • Objective: To assess the analgesic efficacy and side effects of varying doses of intramuscular levonantradol compared to a placebo.

  • Methodology:

    • Patients were randomly assigned to receive a single intramuscular injection of either levonantradol (1.5, 2.0, 2.5, or 3.0 mg) or a placebo.

    • Pain intensity and relief were assessed at regular intervals following drug administration.

    • Side effects were recorded through patient reporting and clinical observation.

  • Outcome Measures:

    • Primary: Analgesic effect compared to placebo.

    • Secondary: Incidence and nature of side effects, changes in vital signs.

Levonantradol_Experimental_Workflow cluster_protocol Levonantradol Clinical Trial Workflow PatientRecruitment Patient Recruitment (N=56, Postoperative/Trauma Pain) Randomization Randomization (Double-Blind) PatientRecruitment->Randomization TreatmentGroups Treatment Groups Randomization->TreatmentGroups LevonantradolDose Levonantradol IM (1.5, 2.0, 2.5, or 3.0 mg) TreatmentGroups->LevonantradolDose Placebo Placebo IM TreatmentGroups->Placebo DataCollection Data Collection (Pain Assessment, Side Effect Reporting) LevonantradolDose->DataCollection Placebo->DataCollection Analysis Data Analysis (Efficacy and Safety) DataCollection->Analysis

Fig. 3: Experimental Workflow for Levonantradol Clinical Trial
Codeine Systematic Review and Meta-Analysis Methodology

The data for codeine's side effect profile is based on a systematic review and meta-analysis of randomized controlled trials[3].

  • Objective: To compare the effectiveness and safety of codeine with nonsteroidal anti-inflammatory drugs (NSAIDs) for adults with postoperative pain in an outpatient setting.

  • Methodology:

    • A systematic search of medical databases (MEDLINE and Embase) was conducted to identify relevant randomized controlled trials.

    • Studies comparing oral codeine with oral NSAIDs in adult outpatients with acute postoperative pain were included.

    • Data on pain scores, patient global assessments, and adverse effects were extracted from the selected studies.

    • A meta-analysis was performed using random-effects models to pool the data and calculate weighted mean differences and percentages for side effects.

  • Outcome Measures:

    • Primary: Patient-reported pain scores.

    • Secondary: Patient-reported global assessments and the incidence of adverse effects.

Conclusion

This compound and Codeine present distinct side effect profiles that are critical for consideration in drug development and clinical research. Levonantradol is more likely to induce CNS side effects such as drowsiness and dizziness, while Codeine is more commonly associated with gastrointestinal issues like nausea, vomiting, and constipation. The choice between these or similar compounds in a therapeutic context would depend on the desired analgesic effect, the patient's medical history, and their susceptibility to specific types of adverse events. Further head-to-head clinical trials with comprehensive side effect reporting would be beneficial for a more direct and nuanced comparison.

References

Levonantradol Hydrochloride: A Comparative Analysis of its Therapeutic Potential in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Levonantradol (B1675165) Hydrochloride with alternative treatments in non-human primate models. The information is compiled from peer-reviewed studies to assist researchers in evaluating its potential for further investigation.

Analgesic Effects: Comparison with Opioid Analgesics

Levonantradol, a potent cannabinoid agonist, has demonstrated analgesic properties in non-human primates. Its mechanism of action primarily involves the activation of cannabinoid receptor 1 (CB1), which is widely expressed in the central nervous system.[1] In rhesus monkeys, acute administration of levonantradol has been observed to produce signs of CNS depression, including ataxia, pupil dilation, ptosis, and reduced responsivity to external stimuli.[1]

A key method for assessing analgesic efficacy in non-human primates is the electric shock titration method. In studies with squirrel monkeys, levonantradol increased the level at which the animals maintained the shock, indicating an analgesic effect.[2]

Comparative Analgesic Data

While direct head-to-head studies with quantitative data are limited, the following table provides available dose-response information for Levonantradol's analgesic effect in squirrel monkeys and compares it with commonly used opioid analgesics in rhesus monkeys. It is important to note that these are indirect comparisons from different studies and experimental conditions should be carefully considered.

DrugSpeciesAnalgesic AssayEffective Dose RangeObserved EffectsCitation
Levonantradol Squirrel MonkeyElectric Shock Titration0.03 - 0.1 mg/kgIncreased shock maintenance level[2]
Morphine Rhesus MonkeyWarm Water Tail-Withdrawal0.5 - 4.0 mg/kgDose-dependent increase in tail-withdrawal latency[3]
Meperidine Rhesus MonkeyWarm Water Tail-Withdrawal1.0 - 5.6 mg/kgDose-dependent increase in tail-withdrawal latency[3]
Pentazocine Rhesus MonkeyWarm Water Tail-Withdrawal0.25 - 4.0 mg/kgDose-dependent increase in tail-withdrawal latency[3]
Buprenorphine Rhesus Monkey-0.005 - 0.01 mg/kgEffective post-operative analgesia[4]

Experimental Protocol: Electric Shock Titration for Analgesia in Squirrel Monkeys

This protocol is based on methodologies used to evaluate the analgesic effects of compounds in squirrel monkeys.[2]

  • Subjects: Adult squirrel monkeys (Saimiri sciureus) are individually housed and trained for the procedure.

  • Apparatus: A primate restraining chair equipped with a response lever and a tail electrode for delivering a mild electric shock. The intensity of the shock is controllable by the animal's response.

  • Training: Monkeys are trained to press a lever to decrease the intensity of a continuous electric shock. The shock intensity gradually increases over time if the lever is not pressed. The animal learns to maintain the shock at a tolerable level by titrating it with lever presses.

  • Procedure:

    • A stable baseline of shock titration is established for each monkey.

    • Levonantradol or a comparator drug is administered (e.g., intramuscularly).

    • After a predetermined pretreatment time, the monkey is placed in the apparatus, and the shock titration session begins.

    • The primary endpoint is the mean shock level maintained by the monkey. An increase in the mean shock level indicates an analgesic effect.

  • Data Analysis: The mean shock level maintained after drug administration is compared to the baseline level. Dose-response curves can be generated to determine the potency and efficacy of the analgesic compound.

Antiemetic Effects: Comparison with Serotonin (B10506) 5-HT3 Receptor Antagonists

For comparison, serotonin 5-HT3 receptor antagonists like ondansetron (B39145) are standard antiemetic agents used in both clinical and research settings, including with non-human primates.

Comparative Antiemetic Data (Human Clinical Trial)

The following data is from a double-blind, crossover study in human patients receiving emetogenic cancer chemotherapy, comparing intramuscular levonantradol to oral delta-9-tetrahydrocannabinol (THC).

DrugRoute of AdministrationNumber of PatientsMedian Number of Emetic EpisodesCitation
Levonantradol Intramuscular262.0
Delta-9-THC Oral263.0

Note: This data is from a human study and should be interpreted with caution when considering non-human primate models.

Experimental Protocol: Drug-Induced Emesis in Squirrel Monkeys

This protocol is designed to evaluate the antiemetic efficacy of test compounds against emetogens in squirrel monkeys.[5][6]

  • Subjects: Adult squirrel monkeys (Saimiri sciureus) are used.

  • Emetogen Administration: Emesis is induced by administering an emetogenic substance such as nicotine (B1678760) (0.032–0.56 mg/kg) or lithium chloride (150–250 mg/kg).[6]

  • Test Compound Administration: Levonantradol or a comparator antiemetic drug (e.g., ondansetron) is administered prior to the emetogen.

  • Observation: The animals are observed for a set period (e.g., 60 minutes) for the frequency and latency of emetic episodes (vomiting or retching).

  • Data Analysis: The number of emetic episodes in the drug-treated group is compared to a vehicle-control group. The percentage reduction in emesis is calculated to determine the antiemetic efficacy.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Levonantradol exerts its effects by activating the CB1 receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways, ultimately resulting in a decrease in neuronal excitability.

CB1_Signaling_Pathway Levonantradol Levonantradol CB1 CB1 Receptor Levonantradol->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel Modulates MAPK MAP Kinase Pathway G_protein->MAPK cAMP cAMP AC->cAMP produces Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability PKA PKA cAMP->PKA Activates PKA->Neuronal_Excitability MAPK->Neuronal_Excitability

Caption: CB1 Receptor Signaling Pathway activated by Levonantradol.

Dopamine (B1211576) D2 Receptor Signaling Pathway in Emesis

Many antiemetic drugs, which can be used as comparators to Levonantradol, target the dopamine D2 receptor. Activation of this receptor in the chemoreceptor trigger zone of the brainstem can induce emesis.

D2_Emesis_Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to G_protein Gi/o Protein D2_Receptor->G_protein Activates Signal_Transduction Signal Transduction Cascade G_protein->Signal_Transduction Emesis Emesis Signal_Transduction->Emesis Leads to

Caption: Dopamine D2 Receptor Signaling Pathway in Emesis.

Experimental Workflow for Analgesic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound in a non-human primate model.

Analgesic_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimation Animal Acclimation and Training Baseline_Testing Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Testing Drug_Admin Administer Levonantradol or Comparator Drug Baseline_Testing->Drug_Admin Post_Drug_Testing Post-Drug Nociceptive Threshold Measurement Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Dose-Response Curve Generation Post_Drug_Testing->Data_Analysis

Caption: Experimental Workflow for Analgesic Efficacy Testing.

Experimental Workflow for Antiemetic Efficacy Testing

This diagram outlines the general procedure for assessing the antiemetic potential of a compound in a non-human primate model.

Antiemetic_Workflow cluster_pre_treatment_emesis Pre-Treatment Phase cluster_induction Emesis Induction cluster_observation Observation Phase Animal_Acclimation_Emesis Animal Acclimation Drug_Admin_Anti Administer Levonantradol or Comparator Antiemetic Animal_Acclimation_Emesis->Drug_Admin_Anti Emetogen_Admin Administer Emetogen (e.g., Nicotine, LiCl) Drug_Admin_Anti->Emetogen_Admin Observation_Period Observe for Emesis (Frequency and Latency) Emetogen_Admin->Observation_Period Data_Collection Data Collection and Analysis Observation_Period->Data_Collection

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Levonantradol Hydrochloride, a synthetic cannabinoid and potent analgesic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with federal and state regulations. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Regulatory Framework: A Multi-Agency Oversight

The disposal of pharmaceutical waste, including compounds like this compound, is governed by stringent regulations from multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[2] A key provision, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals in healthcare and laboratory settings, strictly prohibiting the disposal of such waste down drains or toilets.[1][3]

Regulatory Body Governing Act/Regulation Key Mandates for Pharmaceutical Waste
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the safe management and disposal of hazardous wastes.[2]
Subpart P of RCRAProhibits the sewering of hazardous waste pharmaceuticals and establishes specific management standards for healthcare facilities.[1][3]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the handling and disposal of controlled substances to prevent diversion. Requires that controlled substance waste be rendered "non-retrievable".[3]
State Environmental Agencies & Boards of Pharmacy State-Specific RegulationsMay impose additional, more stringent requirements for pharmaceutical waste disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential procedures for the safe handling and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: All materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), glassware, and solutions, must be treated as hazardous pharmaceutical waste.

  • Segregate at the Source: Immediately segregate this compound waste from non-hazardous laboratory trash. Use designated, clearly labeled, leak-proof, and sealed containers.

2. Personal Protective Equipment (PPE) and Handling:

  • Standard PPE: At a minimum, personnel handling this compound waste must wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Enhanced Precautions: For handling larger quantities or in situations with a risk of aerosolization, consider additional respiratory protection.[4]

  • Avoid Contamination: Wash hands thoroughly after handling the waste, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where the waste is handled or stored.[5]

3. Waste Containerization and Storage:

  • Primary Container: Use a robust, sealed primary container that is compatible with the chemical nature of the waste. Ensure the container is clearly labeled with "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.

  • Secondary Containment: Store the primary waste container within a secondary container to prevent spills and leaks.

  • Storage Area: The designated waste storage area should be secure, well-ventilated, and away from incompatible materials.

4. Final Disposal:

  • Professional Disposal Vendor: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company that specializes in pharmaceutical and chemical waste.[6]

  • Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1][2][6] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.

Crucially, never dispose of this compound down the drain or in the regular trash. This practice is prohibited by law and poses a significant risk to public health and the environment. [1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (e.g., unused product, contaminated labware) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Pharmaceutical Waste B->C Yes D Non-Hazardous Lab Trash (Follow institutional guidelines) B->D No E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->E F Place in Labeled, Leak-Proof Waste Container E->F G Store in Secure, Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Transport to Permitted Treatment/Disposal Facility H->I J Final Disposal via Incineration I->J K Maintain Disposal Records J->K

This compound Disposal Workflow

References

Safeguarding Research: A Comprehensive Guide to Handling Levonantradol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Levonantradol Hydrochloride, a potent synthetic cannabinoid. Adherence to these procedures is critical to ensure personnel safety and maintain a compliant research environment. This compound is a research chemical with significant pharmacological activity, and its handling requires stringent safety protocols to minimize exposure risks.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

A comprehensive risk assessment of all laboratory procedures involving this compound must be conducted to determine the specific PPE required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a risk of splashes or aerosol generation.
Body Protection Laboratory coat or gownA fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing. Consider a chemically resistant apron for procedures with a high risk of splashes.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure.
Foot Protection Closed-toe shoesRequired in all laboratory settings.

Operational Plan for Handling this compound

A clear, step-by-step process for handling this compound from receipt to disposal is crucial for safety and compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked and clearly labeled secondary container. Access should be restricted to authorized personnel only.

2. Preparation and Handling:

  • All handling of the solid form of this compound must be conducted within a certified chemical fume hood or other suitable ventilated enclosure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing papers for the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert colleagues.

  • For small powder spills within a fume hood, carefully wipe with a damp paper towel (wet with a suitable solvent if necessary) and place in a sealed container for disposal.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

4. Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash is generally effective.

  • All disposable materials, including gloves, weighing papers, and pipette tips, should be considered contaminated waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Unused or Expired Compound:

  • Do not dispose of this compound down the drain.

  • The primary method for disposal is to render the compound "unrecognizable and unusable".[1] This can be achieved by mixing it with an inert, non-recyclable material such as cat litter, sand, or used coffee grounds.[1]

  • The mixture should then be placed in a sealed, leak-proof container and disposed of in the regular trash, in accordance with institutional and local regulations.

  • For larger quantities, or as required by institutional policy, disposal via a licensed hazardous waste incineration facility is the preferred method.[1]

2. Contaminated Waste:

  • All disposable items that have come into contact with this compound (e.g., gloves, lab coats, weighing boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • This waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration.

Visualizing Safety Protocols

To further clarify the procedural steps and safety logic, the following diagrams have been created.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Start Start Start->Don PPE

Caption: Workflow for Handling this compound.

G cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Is the compound necessary? Engineering Controls Engineering Controls Substitution->Engineering Controls e.g., Use a less potent analogue Administrative Controls Administrative Controls Engineering Controls->Administrative Controls e.g., Fume hood, ventilated enclosure PPE Personal Protective Equipment (Least Effective) Administrative Controls->PPE e.g., SOPs, training, restricted access

Caption: Hierarchy of Controls for Exposure Management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonantradol Hydrochloride
Reactant of Route 2
Levonantradol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.